Ambrisentan sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H21N2NaO4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
sodium (2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate |
InChI |
InChI=1S/C22H22N2O4.Na/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-14,19H,1-3H3,(H,25,26);/q;+1/p-1/t19-;/m1./s1 |
InChI Key |
GNDMILPGCDIGHE-FSRHSHDFSA-M |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@H](C(=O)[O-])C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C.[Na+] |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)[O-])C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Ambrisentan: A Selective Endothelin Receptor Antagonist
A Technical Whitepaper for Drug Development Professionals
Ambrisentan sodium, a potent and selective endothelin receptor antagonist (ERA), represents a significant advancement in the treatment of pulmonary arterial hypertension (PAH). This document provides an in-depth technical guide on the discovery, synthesis, mechanism of action, and clinical evaluation of Ambrisentan, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
The discovery of Ambrisentan was driven by the understanding of the critical role of the endothelin (ET) system in the pathophysiology of PAH.[1] Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen that mediates its effects through two receptor subtypes: ETA and ETB.[2][3] The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for vasoconstriction and cellular proliferation.[3][4] In contrast, the ETB receptor, found on endothelial cells, is involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.[3] In PAH, elevated levels of ET-1 contribute to increased pulmonary vascular resistance.[1]
This understanding led to the hypothesis that selectively blocking the ETA receptor could be a targeted therapeutic approach to counteract the detrimental effects of ET-1 while preserving the beneficial functions of the ETB receptor. Ambrisentan, a propanoic acid derivative, emerged from research efforts to develop orally active, non-peptidic, and highly selective ETA receptor antagonists.[5][6]
Mechanism of Action
Ambrisentan is a high-affinity antagonist of the endothelin-1 type A receptor (ETA).[7] By selectively binding to the ETA receptor, Ambrisentan competitively inhibits the binding of ET-1, thereby preventing the downstream signaling cascades that lead to vasoconstriction and proliferation of pulmonary artery smooth muscle cells.[8] This selective antagonism results in vasodilation of the pulmonary arteries, a reduction in pulmonary vascular pressure and resistance, and subsequent alleviation of the workload on the right ventricle of the heart.[4][9]
Endothelin-1 Signaling Pathway and Ambrisentan's Point of Intervention
The following diagram illustrates the signaling pathway of Endothelin-1 and the specific point of intervention by Ambrisentan.
Quantitative Data
The following tables summarize key quantitative data for Ambrisentan, including its receptor binding affinity, pharmacokinetic properties, and clinical efficacy from pivotal trials.
Table 1: Receptor Binding Affinity of Ambrisentan
| Receptor | Ki (nM) | Selectivity (ETB/ETA) | Reference |
| ETA | 1 | ~200-fold | [7] |
| ETB | 195 | [7] |
Table 2: Pharmacokinetic Properties of Ambrisentan
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [10][11] |
| Bioavailability | Not fully determined, but high | [3] |
| Plasma Protein Binding | ~99% | [11] |
| Terminal Half-life (t1/2) | ~15 hours | [11] |
| Metabolism | Primarily via glucuronidation (UGT1A9S, UGT2B7S, UGT1A3S) and to a lesser extent by CYP3A4, CYP3A5, and CYP2C19 | [11] |
| Excretion | Primarily in feces (~66%), with ~22% in urine (3.3% as unchanged drug) |
Table 3: Efficacy of Ambrisentan in the ARIES-1 and ARIES-2 Trials (12-week data)
| Trial | Treatment Group | Change in 6-Minute Walk Distance (meters) | p-value vs. Placebo | Reference |
| ARIES-1 | Placebo | - | - | [12][13][14] |
| Ambrisentan 5 mg | +31 | 0.008 | [12][13][14] | |
| Ambrisentan 10 mg | +51 | <0.001 | [12][13][14] | |
| ARIES-2 | Placebo | - | - | [12][13][14] |
| Ambrisentan 2.5 mg | +32 | 0.022 | [12][13][14] | |
| Ambrisentan 5 mg | +59 | <0.001 | [12][13][14] |
Synthesis of Ambrisentan
The chemical synthesis of Ambrisentan, (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, typically involves a multi-step process. A general synthetic workflow is outlined below.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
- 7. apexbt.com [apexbt.com]
- 8. Endothelin-1-induced signaling pathways in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection of Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension: A Comprehensive Narrative Review | springermedizin.de [springermedizin.de]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Ambrisentan for the treatment of pulmonary arterial hypertension: results of the ambrisentan in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
Preclinical Pharmacological Profile of Ambrisentan Sodium: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Ambrisentan sodium, a potent and selective endothelin receptor antagonist (ERA). The information presented herein is intended to serve as a valuable resource for professionals involved in drug discovery and development, particularly those focused on cardiovascular and pulmonary diseases. This document summarizes key preclinical findings, details experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of Ambrisentan's mechanism of action and preclinical efficacy.
Introduction
Ambrisentan is a propanoic acid-based, A-selective endothelin receptor antagonist.[1] Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor and mitogen that plays a crucial role in the pathophysiology of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[2][3] ET-1 exerts its effects through two receptor subtypes: ETA and ETB. The activation of ETA receptors, predominantly located on vascular smooth muscle cells, mediates vasoconstriction and cellular proliferation.[2][3] ETB receptors, found on both endothelial and smooth muscle cells, have a more complex role, including mediating vasodilation via the release of nitric oxide and prostacyclin, as well as contributing to vasoconstriction and ET-1 clearance.[2][3] Ambrisentan's therapeutic efficacy stems from its high selectivity for the ETA receptor, thereby inhibiting the detrimental effects of ET-1 while potentially preserving the beneficial functions of the ETB receptor.[1]
Pharmacological Profile
Receptor Binding Affinity and Selectivity
Ambrisentan demonstrates high-affinity binding to the ETA receptor with marked selectivity over the ETB receptor. The degree of selectivity has been shown to vary depending on the experimental system and tissue origin.[2][4] The following tables summarize the quantitative data from various preclinical in vitro studies.
Table 1: Ambrisentan Receptor Binding Affinity (Ki) in Preclinical Models
| Receptor | Species/Cell Line | Ki (nM) | Selectivity (ETB/ETA) | Reference |
| ETA | Human (recombinant, CHO cells) | ~1 | ~195-fold | [2] |
| ETB | Human (recombinant, CHO cells) | ~195 | [2] | |
| ETA | Canine | 0.63 | 77-fold | [2] |
| ETB | Canine | 48.7 | [2] | |
| ETA | Human (ventricular myocytes) | 0.011 | >4000-fold | [2][5] |
| ETB | Human (ventricular myocytes) | >44 | [2] |
Table 2: Ambrisentan Functional Antagonism in In Vitro Assays
| Assay Type | Tissue/Cell Model | Parameter | Value | Reference |
| ET-1 Induced Contraction | Rat Tracheal Smooth Muscle | Selectivity (ETA/ETB) | 29-fold | [2] |
| ET-1 Induced Contraction | Rat Aortic Smooth Muscle | Selectivity (ETA/ETB) | 29-fold | [4] |
| Calcium Flux Assay | Transgenic cells (wildtype ETA) | IC50 (nM) | 2.8 | |
| β-arrestin Recruitment Assay | ETA expressing cells | IC50 (nM) | 1.8 | [6] |
In Vivo Pharmacodynamics
Preclinical in vivo studies have consistently demonstrated the efficacy of Ambrisentan in animal models of pulmonary hypertension. The primary pharmacodynamic effects observed are a reduction in pulmonary arterial pressure and inhibition of vascular remodeling.
Table 3: In Vivo Efficacy of Ambrisentan in the Monocrotaline-Induced PAH Rat Model
| Parameter | Treatment Group | Result | Reference |
| Right Ventricular Systolic Pressure (RVSP) | Ambrisentan (0.2 mg/kg/day) | Significant reduction at weeks 2 and 4 | [7][8] |
| Right Ventricular Hypertrophy | Ambrisentan (0.2 mg/kg/day) | Attenuated at week 4 | [7][8] |
| Medial Wall Thickening of Pulmonary Arterioles | Ambrisentan (0.2 mg/kg/day) | Attenuated at week 4 | [7][8] |
| Number of Intra-acinar Arteries | Ambrisentan (0.2 mg/kg/day) | Reduced at week 4 | [7][8] |
| ET-1 Protein Expression (Lung Tissue) | Ambrisentan (0.2 mg/kg/day) | Recovered at weeks 2 and 4 | [7][8] |
| eNOS Protein Expression (Lung Tissue) | Ambrisentan (0.2 mg/kg/day) | Recovered at weeks 2 and 4 | [7][8] |
Mechanism of Action: Endothelin Signaling Pathway
Ambrisentan exerts its pharmacological effects by competitively antagonizing the ETA receptor, thereby blocking the downstream signaling cascade initiated by ET-1. The following diagram illustrates the key components of the endothelin signaling pathway and the point of intervention for Ambrisentan.
References
- 1. Development of an organ bath technique for isolated rat pancreas preparations to assess the effect of 1,5-AG on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing endothelin receptor antagonist use in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of endothelin receptors in the treatment of pulmonary arterial hypertension: does selectivity matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Ambrisentan Sodium Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrisentan is a potent and selective endothelin receptor antagonist (ERA) primarily indicated for the treatment of pulmonary arterial hypertension (PAH).[1] Its therapeutic efficacy stems from its high affinity and selectivity for the endothelin-A (ETA) receptor, a key player in the pathophysiology of PAH.[2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of Ambrisentan sodium's binding affinity, offering detailed experimental protocols, a comprehensive summary of binding data, and a visualization of the associated signaling pathway.
Mechanism of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB.[3][5] The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cellular proliferation.[3][5] In contrast, ETB receptors, found on endothelial cells, are primarily involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.[3] In PAH, elevated levels of ET-1 lead to sustained vasoconstriction and vascular remodeling.[4] Ambrisentan selectively blocks the ETA receptor, thereby inhibiting the detrimental effects of ET-1 while preserving the beneficial functions of the ETB receptor.[6]
Quantitative Binding Affinity Data
The binding affinity of this compound for the endothelin receptors has been determined in various in vitro studies. The following table summarizes key binding parameters, including the inhibition constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values quantify the potency and selectivity of Ambrisentan.
| Parameter | Receptor | Value (nM) | Cell Line/System | Reference |
| Ki | ETA | 0.63 | Canine Cells | [3] |
| Ki | ETB | 48.7 | Canine Cells | [3] |
| Ki | ETA | 1 | CHO Cells | [7] |
| Ki | ETB | 195 | CHO Cells | [7] |
| Kb | ETA | 0.12 | Human Pulmonary Arterial Smooth Muscle Cells | [8] |
| IC50 | ETA | 1.3 | Calcium Mobilization Assay | [9] |
Note: Ki represents the inhibition constant, a measure of the potency of an antagonist. Kd is the equilibrium dissociation constant, indicating the affinity of a ligand for a receptor. IC50 is the concentration of an inhibitor required to reduce the response by 50%. Lower values for these parameters indicate higher binding affinity and potency. The selectivity of Ambrisentan for the ETA receptor over the ETB receptor is a key characteristic, with ratios reported to be over 4000-fold in some systems.[1][4]
Experimental Protocols
The in vitro characterization of Ambrisentan's binding affinity typically involves competitive radioligand binding assays. Below is a detailed protocol based on established methodologies.
Radioligand Binding Assay for Ambrisentan
This protocol describes a competitive binding assay to determine the affinity of Ambrisentan for the ETA receptor using membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human ETA receptor.
Materials:
-
Membrane Preparations: CHO cell membranes expressing human ETA receptors.
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1).
-
Non-specific Binding Control: A high concentration of unlabeled endothelin-1 (e.g., 1 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the human ETA receptor to confluence.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store the membrane preparations at -80°C until use.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [125I]-ET-1 (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, [125I]-ET-1, a high concentration of unlabeled ET-1, and membrane preparation.
-
Competitive Binding: Assay buffer, [125I]-ET-1, serially diluted Ambrisentan, and membrane preparation.
-
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Ambrisentan concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the endothelin-A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: Endothelin-A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The in vitro characterization of this compound's binding affinity is crucial for understanding its pharmacological profile and therapeutic utility. Its high affinity and selectivity for the ETA receptor, as demonstrated by robust in vitro binding data, underpin its efficacy in treating pulmonary arterial hypertension. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation and application of this important therapeutic agent.
References
- 1. squarepharma.com.bd [squarepharma.com.bd]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. apexbt.com [apexbt.com]
- 8. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ambrisentan Sodium's Effects on Endothelial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ambrisentan sodium on endothelial cell proliferation. Ambrisentan is a selective endothelin receptor type A (ETA) antagonist. The endothelin-1 (ET-1) signaling pathway plays a crucial role in vascular homeostasis, and its dysregulation can lead to pathological cell proliferation, a hallmark of diseases such as pulmonary arterial hypertension (PAH). This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to offer a comprehensive resource for researchers in the field.
Core Concepts: The Endothelin System and Proliferation
Endothelin-1 is a potent peptide produced by endothelial cells that exerts its effects by binding to two receptor subtypes: ETA and ETB. In the context of cell proliferation, these receptors have opposing roles:
-
ETA Receptors: Primarily located on vascular smooth muscle cells but also present on endothelial cells, ETA receptor activation by ET-1 is predominantly mitogenic, promoting cell proliferation and hypertrophy. This signaling is implicated in the vascular remodeling seen in PAH.[1]
-
ETB Receptors: Found on endothelial cells, the activation of ETB receptors can lead to the release of anti-proliferative and vasodilatory substances, such as nitric oxide (NO) and prostacyclin.[1] ETB receptors are also involved in the clearance of circulating ET-1.
Ambrisentan's therapeutic potential in diseases characterized by vascular proliferation stems from its selective blockade of the pro-proliferative ETA receptor, while sparing the potentially beneficial effects of ETB receptor activation.[2]
Quantitative Data on Endothelial Cell Viability
Direct quantitative data from studies specifically measuring the inhibition of endothelial cell proliferation (e.g., via BrdU or Ki-67 assays) by ambrisentan are not prominently available in the reviewed literature. However, a key study investigated the effect of a wide range of ambrisentan concentrations on the viability of human pulmonary artery endothelial cells (hPAECs) using an MTT assay. This assay measures mitochondrial metabolic activity, which is an indicator of cell viability. The findings indicate that while lower concentrations have minimal impact, higher concentrations of ambrisentan exhibit cytotoxic effects.
| Cell Line | Assay | Ambrisentan Concentration | Observation | Statistical Significance | Reference |
| hPAEC | MTT | 0.02 nM - ~10 nM | No significant effect on cell viability. | Not significant | [3] |
| hPAEC | MTT | Starting at 20 nM | Significant reduction in cell viability. | p < 0.0001 vs. control | [3] |
| hPAEC | MTT | 0.02 nM - 5000 nM | A two-step dose-response curve showing cytotoxic effects at higher concentrations. | ****p < 0.0001 vs. control | [3] |
hPAEC: human Pulmonary Artery Endothelial Cells
Signaling Pathways
The interaction of ET-1 with its receptors on endothelial cells triggers distinct downstream signaling cascades. Ambrisentan intervenes by selectively blocking the ETA pathway.
Experimental Protocols
This section details the methodologies for assessing the impact of ambrisentan on endothelial cells, covering both viability and a standard proliferation assay.
Cell Viability and Cytotoxicity Assessment (MTT & LDH Assays)
This protocol is based on the methodology used to assess the effect of ambrisentan on hPAEC viability.[3]
1. Cell Culture and Treatment:
-
Cell Line: Human pulmonary artery endothelial cells (hPAECs).
-
Culture Medium: Medium 231 supplemented with low serum growth supplement. Cells are typically used between passages 3-5.
-
Seeding: hPAECs are seeded in 96-well plates at a density of 2 x 104 cells per 100 µL.
-
Treatment: After overnight incubation, cells are treated with ambrisentan at various concentrations (e.g., a range from 0.02 nM to 5000 nM) for 48 hours. Control wells receive the vehicle (e.g., DMSO).
2. MTT Assay (Cell Viability):
-
Principle: Measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells into a purple formazan product.
-
Procedure:
-
Following treatment, 0.5 mg/mL of MTT is added to each well.
-
The plate is incubated for 4 hours.
-
A solubilizing solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.
-
After 18 hours, the absorbance is read at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
3. LDH Assay (Cytotoxicity):
-
Principle: Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
-
Procedure:
-
Following treatment, the culture medium is collected.
-
LDH activity is measured using a commercially available cytotoxicity assay kit, following the manufacturer's instructions.
-
Absorbance is typically read at 570 nm. Results are expressed relative to a positive control (cells lysed to achieve maximum LDH release).
-
Cell Proliferation Assessment (BrdU Incorporation Assay)
While not specifically detailed for ambrisentan in the reviewed literature, the 5-bromo-2'-deoxyuridine (BrdU) assay is a standard method to quantify cell proliferation. The following is a representative protocol.
1. Cell Culture and Treatment:
-
Endothelial cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are treated with various concentrations of ambrisentan, typically in the presence of a pro-proliferative stimulus like ET-1 or serum. Appropriate controls (vehicle, ET-1 alone) are included.
2. BrdU Labeling:
-
A BrdU labeling solution is added to each well at a final concentration of approximately 10 µM.
-
The plate is incubated for a period (e.g., 2 to 24 hours) to allow for BrdU incorporation into the DNA of proliferating cells during the S-phase of the cell cycle.
3. Immunodetection:
-
The culture medium is removed, and the cells are fixed, permeabilized, and the DNA is denatured (e.g., with an acid solution) to expose the BrdU epitopes.
-
An anti-BrdU antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added and incubated.
-
After washing to remove unbound antibody, a substrate for the enzyme is added, which generates a detectable signal (e.g., colorimetric or chemiluminescent).
4. Data Analysis:
-
The intensity of the signal is measured using a microplate reader.
-
The signal is directly proportional to the amount of BrdU incorporated, and therefore, to the level of cell proliferation. Results are typically normalized to the control groups.
Logical Framework: Therapeutic Rationale
The use of ambrisentan to counter endothelial cell proliferation is based on a clear logical framework that connects the pathophysiology of certain vascular diseases to the drug's specific mechanism of action.
Conclusion
This compound, as a selective ETA receptor antagonist, is positioned to inhibit the pro-proliferative effects of endothelin-1 on endothelial cells. While direct quantitative data on proliferation inhibition is sparse, studies on cell viability confirm a dose-dependent effect on human pulmonary artery endothelial cells. The underlying mechanism involves the blockade of the ETA-mediated signaling cascade, which is known to be mitogenic. The experimental protocols outlined in this guide provide a robust framework for further investigation into the specific anti-proliferative efficacy of ambrisentan on various types of endothelial cells, which is critical for understanding its role in treating vascular proliferative disorders and for the development of novel therapeutic strategies.
References
- 1. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambrisentan Retains Its Pro‐Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Properties of Ambrisentan Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambrisentan is a selective endothelin type-A (ETA) receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[1] Its therapeutic effect is achieved by inhibiting the potent vasoconstrictive and mitogenic effects of endothelin-1 (ET-1), a peptide that is often elevated in PAH patients.[2][3][4] This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with Ambrisentan sodium. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for research and development purposes.
Molecular Structure and Physicochemical Properties
Ambrisentan is a propanoic acid-based molecule, distinguishing it from sulfonamide-class endothelin receptor antagonists.[5] The active form is the (S)-enantiomer. The sodium salt form is often used in pharmaceutical preparations.
1.1 Chemical Identity
| Identifier | Value | Reference |
| IUPAC Name | (2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid | [1][6] |
| CAS Number | 177036-94-1 (Ambrisentan) | [6][7] |
| CAS Number | 1386915-48-5 (this compound) | [8][9] |
| Molecular Formula | C22H22N2O4 (Ambrisentan) | [6][7] |
| Molecular Formula | C22H21N2NaO4 (this compound) |
1.2 Physicochemical Data
A summary of key physicochemical properties is crucial for formulation development, analytical method design, and understanding its biological behavior.
| Property | Value | Reference |
| Molecular Weight | 378.4 g/mol (Ambrisentan) | [6] |
| Molecular Weight | 400.4 g/mol (this compound) | |
| Melting Point | 165-168 °C | [6][10] |
| pKa | 4.0 | [6] |
| Aqueous Solubility | Practically insoluble at low pH; solubility increases at higher pH. | [6][11] |
| LogP | 3.8 | [6] |
| Plasma Protein Binding | ~99% | [12] |
Mechanism of Action and Signaling Pathway
Ambrisentan exerts its therapeutic effect by selectively targeting the endothelin signaling pathway, which is a key contributor to the pathophysiology of PAH.[3][13]
In patients with PAH, elevated levels of ET-1, a potent vasoconstrictor peptide, lead to constriction of pulmonary arteries and proliferation of vascular smooth muscle cells.[2][4][14] ET-1 mediates its effects through two receptor subtypes: ETA and ETB.[4][15]
-
ETA Receptors: Located on vascular smooth muscle cells, their activation leads to vasoconstriction and cellular proliferation.[1][4][15]
-
ETB Receptors: Found on both endothelial cells and smooth muscle cells. Endothelial ETB receptor activation mediates the clearance of ET-1 and the release of vasodilators like nitric oxide (NO) and prostacyclin.[2][14] Smooth muscle ETB receptors, like ETA, mediate vasoconstriction.[15]
Ambrisentan is a selective ETA receptor antagonist.[2][5] By blocking the ETA receptor, it prevents ET-1 from binding and initiating the downstream signaling cascade responsible for vasoconstriction and proliferation.[1][2] This selective antagonism leads to vasodilation in the pulmonary arteries, a reduction in pulmonary vascular resistance, and an alleviation of the workload on the heart's right ventricle.[2] Its selectivity for ETA over ETB is a key feature, as it leaves the beneficial effects of endothelial ETB receptor activation—vasodilator release and ET-1 clearance—intact.[1][2]
2.1 Visualized Signaling Pathway
The following diagram illustrates the ET-1 signaling pathway and the specific point of intervention by Ambrisentan.
Experimental Protocols
Characterizing the interaction of a compound like Ambrisentan with its target receptor is fundamental. A competitive radioligand binding assay is a standard method to determine the binding affinity and selectivity.
3.1 Representative Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of Ambrisentan for the human ETA receptor.
Principle: This assay measures the ability of Ambrisentan (the 'competitor') to displace a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) from the ETA receptor. The concentration of Ambrisentan that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki.
Materials:
-
Cell membranes from a cell line expressing recombinant human ETA receptors (e.g., A10 cells).[16]
-
Radioligand: [¹²⁵I]-ET-1.
-
Unlabeled competitor: this compound, serially diluted.
-
Assay Buffer: Tris-HCl buffer with BSA and protease inhibitors.
-
96-well microtiter filtration plates.[16]
-
Scintillation counter.
Methodology:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of Ambrisentan in assay buffer.
-
Incubation: In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]-ET-1 (typically near its Kd value), and varying concentrations of Ambrisentan.[17]
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., cold ET-1) to saturate all receptors.
-
Competitor Wells: Contain membranes, radioligand, and serial dilutions of Ambrisentan.
-
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.[17]
-
Separation: Rapidly filter the contents of each well through the filtration plate to separate receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove residual unbound ligand.
-
Quantification: Dry the filter mats and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of Ambrisentan.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2 Visualized Experimental Workflow
The following diagram outlines the key steps in the described receptor binding assay.
Pharmacokinetic and Pharmacodynamic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Ambrisentan is critical for its clinical application.
4.1 Pharmacokinetic Parameters
The pharmacokinetics of Ambrisentan in healthy subjects have been shown to be dose-proportional.[12]
| Parameter | Value / Description | Reference |
| Bioavailability | Absolute bioavailability is not known. Not affected by food. | [1][12] |
| Tmax (Time to Peak) | ~2 hours post-oral administration. | [1][12] |
| Protein Binding | 98.8% | [18] |
| Metabolism | Primarily hepatic and/or extra-hepatic. Substrate of CYP3A, CYP2C19, and UGTs (1A9S, 2B7S, 1A3S). Also a substrate of OATP1B1, OATP1B3, and P-gp. | [12][19] |
| Route of Elimination | Predominantly non-renal. Primarily found in feces. ~22% of the administered dose is found in urine. | [1][12] |
| Terminal Half-life (t½) | ~13-18 hours. | [18] |
| Apparent Clearance (CL/F) | 1.11 L/hr (in PAH patients). | [18] |
4.2 Pharmacodynamics
The primary pharmacodynamic effect of Ambrisentan is the reduction of pulmonary vascular resistance. Clinical studies have demonstrated that treatment with Ambrisentan leads to a significant decrease in B-type natriuretic peptide (BNP) plasma concentrations, a biomarker for heart failure, and improvements in exercise ability in PAH patients.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 3. Endothelin-1 Pathway Polymorphisms and Outcomes in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound salt | 1386915-48-5 [chemicalbook.com]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endothelin and Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 16. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. scispace.com [scispace.com]
Early-Phase Clinical Trial Results for Ambrisentan Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-phase clinical trial results for Ambrisentan sodium, a selective endothelin type-A (ETA) receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the pharmacokinetics, pharmacodynamics, safety, and efficacy of Ambrisentan from its initial clinical investigations.
Introduction
Ambrisentan is a propanoic acid-based, endothelin receptor antagonist (ERA) with high selectivity for the ETA receptor.[1] By blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to the ETA receptors on vascular smooth muscle cells, Ambrisentan leads to vasodilation.[2] Early-phase clinical trials were crucial in establishing the foundational safety and efficacy profile of Ambrisentan for the treatment of pulmonary arterial hypertension (PAH).
Pharmacokinetics
The pharmacokinetic profile of Ambrisentan has been characterized in both healthy volunteers and patients with PAH. Following oral administration, Ambrisentan is absorbed with peak plasma concentrations (Cmax) typically occurring around 2 hours.[2][3] The pharmacokinetics of Ambrisentan are dose-proportional.[4] Food does not have a clinically significant effect on its bioavailability.[2] The mean oral clearance is approximately 38 mL/min in healthy subjects and 19 mL/min in PAH patients.[2] While the terminal half-life is about 15 hours, the effective half-life is estimated to be around 9 hours.[2]
Table 1: Pharmacokinetic Parameters of Ambrisentan in Healthy Japanese Subjects (Single Oral Dose)[5]
| Dose | Cmax (ng/mL) | AUC0→∞ (ng·hr/mL) | Tmax (hours) |
| 2.5 mg | 179 ± 32 | 1439 ± 373 | 2-2.5 |
| 5 mg | 362 ± 43 | 2945 ± 609 | 2-2.5 |
| 10 mg | 767 ± 91 | 6894 ± 1613 | 2-2.5 |
Table 2: Steady-State Pharmacokinetic Parameters of Ambrisentan in Japanese PAH Patients (5 mg Once Daily for 12 Weeks)[5]
| Parameter | Value |
| Cmax (ng/mL) | 674 ± 197 |
| AUC0→24 (ng·hr/mL) | 8337 ± 4715 |
Experimental Protocols of Key Early-Phase Trials
The ARIES (Ambrisentan in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy) studies were pivotal in the clinical development of Ambrisentan.
ARIES-1 and ARIES-2 Study Design[6][7]
-
Objective: To assess the efficacy and safety of Ambrisentan in patients with PAH.[5]
-
Design: Two concurrent, randomized, double-blind, placebo-controlled, multicenter trials.[6]
-
Patient Population: Patients with PAH (idiopathic or associated with connective tissue disease, HIV infection, or anorexigen use) of WHO Functional Class I-IV.[7][5]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Intervention:
-
Primary Endpoint: Change from baseline in 6MWD at week 12.[7][6]
-
Secondary Endpoints: Time to clinical worsening, change in WHO functional class, Borg dyspnea score, and plasma B-type natriuretic peptide (BNP) concentrations.[7][6]
-
Statistical Analysis: The primary efficacy endpoint (change in 6MWD) was analyzed using an analysis of covariance (ANCOVA) model. Time to clinical worsening was analyzed using the log-rank test.
Efficacy Results
The ARIES studies demonstrated a significant improvement in exercise capacity for patients treated with Ambrisentan compared to placebo.
Table 3: Change in 6-Minute Walk Distance (6MWD) at Week 12 in ARIES-1 and ARIES-2[7]
| Study | Treatment Group | Placebo-Corrected Mean Change in 6MWD (meters) | P-value |
| ARIES-1 | Ambrisentan 5 mg | 31 | 0.008 |
| Ambrisentan 10 mg | 51 | <0.001 | |
| ARIES-2 | Ambrisentan 2.5 mg | 32 | 0.022 |
| Ambrisentan 5 mg | 59 | <0.001 |
In a long-term extension of these studies, the improvement in 6MWD was sustained at 48 weeks in patients receiving Ambrisentan monotherapy.[6]
Hemodynamic Effects
A subset of patients in the ARIES extension study (ARIES-E) who underwent right heart catheterization showed significant improvements in hemodynamic parameters after long-term treatment with Ambrisentan.[1]
Table 4: Hemodynamic Improvements in ARIES-E[1]
| Parameter | Improvement |
| Mean Pulmonary Artery Pressure (mPAP) | Significant Decrease |
| Pulmonary Vascular Resistance (PVR) | Significant Decrease |
| Cardiac Index (CI) | Significant Increase |
Signaling Pathway
Ambrisentan exerts its therapeutic effect by selectively blocking the ETA receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1).
Caption: Ambrisentan's mechanism of action via ETA receptor blockade.
Safety and Tolerability
In the ARIES studies, Ambrisentan was generally well-tolerated. The most common adverse events were peripheral edema, nasal congestion, and headache.[7] Importantly, there was a low incidence of elevated liver aminotransferases, a concern with other ERAs.[6]
Conclusion
The early-phase clinical trials of this compound, particularly the ARIES studies, established its efficacy in improving exercise capacity and favorable safety profile for the treatment of pulmonary arterial hypertension. These foundational studies provided the basis for its approval and use in clinical practice. The selective ETA receptor antagonism of Ambrisentan offers a targeted therapeutic approach in the management of PAH.
References
- 1. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. squarepharma.com.bd [squarepharma.com.bd]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
The Pivotal Role of Endothelin-1 in Pathophysiology and the Therapeutic Intervention of Ambrisentan
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen implicated in the pathogenesis of several cardiovascular and fibrotic diseases. Its effects are mediated through two G protein-coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors. Dysregulation of the ET-1 pathway is a key driver in the progression of diseases such as pulmonary arterial hypertension (PAH). Ambrisentan, a selective ETA receptor antagonist, has emerged as a targeted therapy for PAH. This technical guide provides a comprehensive overview of the role of ET-1 in diseases where Ambrisentan is a therapeutic consideration, details its mechanism of action, and summarizes key clinical findings. Methodologies for preclinical and clinical evaluation of ET-1 axis-targeting drugs are also discussed.
Introduction: The Endothelin-1 System
The endothelin system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3), two receptor subtypes (ETA and ETB), and the enzymes responsible for the synthesis of the active peptides.[1] ET-1 is the most abundant and biologically active isoform in the cardiovascular system.[1] It is produced primarily by vascular endothelial cells as a precursor, preproendothelin-1, which is cleaved to big ET-1 and subsequently converted to the active ET-1 by endothelin-converting enzyme (ECE).[2]
The physiological effects of ET-1 are mediated by its binding to ETA and ETB receptors on various cell types.[3][4]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent vasoconstriction and proliferation.[4][5]
-
ETB Receptors: Found on both endothelial cells and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in the clearance of circulating ET-1.[3][5] Conversely, ETB receptors on smooth muscle cells, like ETA receptors, mediate vasoconstriction.[2]
In healthy individuals, there is a balance in the activity of these pathways. However, in several pathological conditions, overexpression of ET-1 leads to a state of excessive vasoconstriction and tissue remodeling.[5]
The Role of Endothelin-1 in Disease Pathogenesis
Elevated levels of ET-1 in plasma and tissues are associated with the pathogenesis of several diseases, most notably pulmonary arterial hypertension. The role of ET-1 has also been investigated in other conditions such as scleroderma renal crisis, Raynaud's phenomenon, chronic kidney disease, and idiopathic pulmonary fibrosis.
Pulmonary Arterial Hypertension (PAH)
PAH is a progressive and life-threatening disease characterized by increased pulmonary vascular resistance, leading to right ventricular failure and death.[6] A substantial body of evidence points to the central role of ET-1 in the development and progression of PAH.[6][7] Patients with PAH have significantly elevated plasma and lung tissue concentrations of ET-1, which correlate with disease severity and poor prognosis.[5][7][8]
The pathological effects of ET-1 in PAH include:
-
Potent Vasoconstriction: ET-1 is one of the most potent endogenous vasoconstrictors, contributing directly to the increased pressure in the pulmonary arteries.[6]
-
Vascular Remodeling: ET-1 promotes the proliferation of pulmonary arterial smooth muscle cells and fibroblasts, leading to thickening of the vessel walls and narrowing of the lumen.[6][7]
-
Inflammation and Fibrosis: ET-1 exhibits pro-inflammatory and pro-fibrotic properties, further contributing to the structural changes in the pulmonary vasculature.
Scleroderma and Related Complications
Systemic sclerosis (scleroderma) is an autoimmune disease characterized by widespread vascular damage and fibrosis.[9] Elevated levels of circulating ET-1 are frequently observed in patients with scleroderma.[10]
-
Scleroderma Renal Crisis (SRC): This is a life-threatening complication of systemic sclerosis.[11] Studies have shown overexpression of ET-1 in the glomeruli and arterioles of patients with SRC, suggesting its involvement in the pathogenesis of this condition.[12][13]
-
Raynaud's Phenomenon and Digital Ulcers: The vascular abnormalities in scleroderma often manifest as Raynaud's phenomenon and painful digital ulcers.[14] ET-1-mediated vasoconstriction is believed to contribute to the reduced blood flow to the digits.[15]
Chronic Kidney Disease (CKD)
The endothelin system is also implicated in the pathophysiology of chronic kidney disease.[16] ET-1 can promote renal injury through various mechanisms, including vasoconstriction of renal blood vessels, glomerular inflammation, and fibrosis.[16][17] Endothelin receptor antagonists have been shown to reduce proteinuria in patients with CKD.[18][19]
Idiopathic Pulmonary Fibrosis (IPF)
IPF is a progressive and fatal lung disease characterized by the formation of scar tissue in the lungs.[20] Preclinical studies suggested that ET-1 may play a role in the fibrotic process by inducing fibroblast proliferation.[21] However, a large clinical trial (ARTEMIS-IPF) investigating the efficacy of Ambrisentan in IPF was terminated due to a lack of efficacy and a potential for worse outcomes in the treatment group.[20][21][22][23] This suggests that while ET-1 may be involved in pulmonary fibrosis, selective ETA receptor blockade with Ambrisentan is not a beneficial therapeutic strategy for this patient population.[21]
Ambrisentan: A Selective ETA Receptor Antagonist
Ambrisentan is an orally active, propanoic acid-based compound that is a high-affinity and selective antagonist of the ETA receptor.[4][24] Its selectivity for the ETA receptor over the ETB receptor is over 4000-fold.[25]
Mechanism of Action
By selectively blocking the ETA receptor, Ambrisentan inhibits the downstream signaling pathways activated by ET-1 in vascular smooth muscle cells.[26] This leads to:
-
Vasodilation: Inhibition of ET-1-mediated vasoconstriction results in the relaxation of pulmonary arteries, leading to a decrease in pulmonary vascular resistance and pressure.[26][27]
-
Anti-proliferative Effects: Ambrisentan helps to reduce the abnormal growth of smooth muscle cells in the pulmonary arteries, addressing the remodeling aspect of PAH.[4][26]
The selectivity of Ambrisentan for the ETA receptor is a key feature. By not blocking the ETB receptor on endothelial cells, the beneficial effects of ETB activation, namely ET-1 clearance and the production of vasodilators like nitric oxide, are preserved.[26]
Caption: Mechanism of Action of Ambrisentan.
Pharmacokinetics and Pharmacodynamics
Ambrisentan is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 2 hours post-dose.[4][25] Its pharmacokinetics are dose-proportional, and food does not affect its bioavailability.[25][28] Ambrisentan is highly bound to plasma proteins (approximately 99%).[4][25] The terminal half-life is about 15 hours, with an effective half-life of around 9 hours, supporting once-daily dosing.[25] The mean oral clearance is lower in PAH patients compared to healthy subjects.[4][25]
Clinical Efficacy of Ambrisentan
The efficacy and safety of Ambrisentan in PAH have been primarily established in two pivotal, randomized, double-blind, placebo-controlled studies: ARIES-1 and ARIES-2.[29][30]
ARIES-1 and ARIES-2 Study Design
These were multicenter trials that enrolled patients with PAH (WHO Group 1), who were predominantly of WHO Functional Class II or III.[4][29]
-
ARIES-1: Randomized 202 patients to receive placebo, 5 mg Ambrisentan, or 10 mg Ambrisentan once daily for 12 weeks.[29]
-
ARIES-2: Randomized 192 patients to receive placebo, 2.5 mg Ambrisentan, or 5 mg Ambrisentan once daily for 12 weeks.[29]
The primary endpoint for both studies was the change in the 6-minute walk distance (6MWD) from baseline to week 12.[29] Secondary endpoints included time to clinical worsening, changes in WHO functional class, Borg dyspnea score, and levels of B-type natriuretic peptide (BNP).[29][30]
Efficacy Data from ARIES Studies
The results from both ARIES-1 and ARIES-2 demonstrated a significant improvement in exercise capacity for patients treated with Ambrisentan compared to placebo.[29][30]
| Study | Treatment Group | Mean Placebo-Corrected Change in 6MWD at Week 12 (meters) | P-value |
| ARIES-1 | 5 mg Ambrisentan | 31 | 0.008 |
| 10 mg Ambrisentan | 51 | <0.001 | |
| ARIES-2 | 2.5 mg Ambrisentan | 32 | 0.022 |
| 5 mg Ambrisentan | 59 | <0.001 | |
| Data from Galiè N, et al. Circulation. 2008.[29][30] |
Improvements were also observed in several secondary endpoints, including a delay in the time to clinical worsening (ARIES-2), and improvements in WHO functional class (ARIES-1), Borg dyspnea score, and BNP levels in both studies.[29][30] Long-term extension studies showed that the improvement in 6MWD was sustained at 48 weeks.[29]
Use in Other Conditions
While highly effective for PAH, the clinical utility of Ambrisentan in other conditions where ET-1 is implicated is less established or, in some cases, contraindicated.
-
Systemic Sclerosis-related conditions: Case series and smaller studies have suggested potential benefits of Ambrisentan in improving symptoms of Raynaud's phenomenon and aiding in the healing of digital ulcers in patients with systemic sclerosis.[9][14][15] However, larger controlled trials are needed to confirm these findings.
-
Idiopathic Pulmonary Fibrosis: As previously mentioned, Ambrisentan is not effective and may be harmful in patients with IPF.[21][22][31]
Experimental Protocols for Evaluating Endothelin Receptor Antagonists
The preclinical and clinical evaluation of endothelin receptor antagonists like Ambrisentan involves a series of standardized assays and study designs.[32][33]
Preclinical Evaluation
A typical preclinical workflow to characterize a novel endothelin receptor antagonist would include:
-
Receptor Binding Assays:
-
Objective: To determine the affinity and selectivity of the compound for ETA and ETB receptors.
-
Methodology: Competitive binding assays are performed using radiolabeled ET-1 and cell membranes prepared from cell lines engineered to express high levels of human ETA or ETB receptors (e.g., Chinese Hamster Ovary cells).[32] The concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50) is determined.
-
-
In Vitro Functional Assays:
-
Objective: To assess the functional antagonist activity of the compound.
-
Methodology: Isolated blood vessel preparations (e.g., rat aorta) are mounted in an organ bath. The ability of the compound to inhibit ET-1-induced vasoconstriction is measured.[32] This allows for the determination of the compound's potency (pA2 value) and whether it acts as a competitive or non-competitive antagonist.
-
-
In Vivo Models:
-
Objective: To evaluate the in vivo efficacy and pharmacodynamics of the compound.
-
Methodology: Animal models of diseases like PAH (e.g., monocrotaline-induced PAH in rats) are used.[34] The compound is administered, and its effects on hemodynamic parameters (e.g., mean pulmonary arterial pressure, right ventricular hypertrophy) are measured.
-
Caption: Preclinical to Clinical Workflow.
Clinical Trial Design
The design of the ARIES studies serves as a robust model for evaluating new therapies for PAH. Key elements include:
-
Randomized, Double-Blind, Placebo-Controlled Design: This is the gold standard for minimizing bias.
-
Well-Defined Patient Population: Inclusion and exclusion criteria should be specific to the disease and stage being studied.
-
Validated Primary Endpoint: The 6-minute walk distance is a widely accepted and validated primary endpoint in PAH trials, as it correlates with clinical outcomes.[30]
-
Comprehensive Secondary Endpoints: Including measures of hemodynamics, functional class, biomarkers, and quality of life provides a more complete picture of the drug's effects.
Conclusion
Endothelin-1 is a critical mediator in the pathogenesis of pulmonary arterial hypertension and other vascular diseases. Its multifaceted role in promoting vasoconstriction and cellular proliferation makes the ET-1 pathway a prime target for therapeutic intervention. Ambrisentan, through its selective antagonism of the ETA receptor, effectively counteracts the detrimental effects of ET-1 in PAH, leading to significant clinical improvements. The success of Ambrisentan underscores the value of a targeted therapeutic approach based on a deep understanding of the underlying molecular mechanisms of disease. Further research may yet uncover additional therapeutic applications for modulating the endothelin system, although careful patient selection and a thorough understanding of the distinct roles of ETA and ETB receptors in different disease contexts will be paramount.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ambrisentan - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The role of endothelin-1 in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acpjournals.org [acpjournals.org]
- 9. Effect of ambrisentan on peripheral circulation in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Scleroderma and Renal Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Endothelin-1 expression in scleroderma renal crisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunohistological Study of Endothelin-1 and Endothelin-A and B Receptors in Two Patients with Scleroderma Renal Crisis | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Evaluation of the effect of ambrisentan on digital microvascular flow in patients with systemic sclerosis using laser Doppler perfusion imaging: a 12-week randomized double-blind placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelin and Endothelin Antagonists in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Endothelin receptor antagonists in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thorax.bmj.com [thorax.bmj.com]
- 21. acpjournals.org [acpjournals.org]
- 22. 2minutemedicine.com [2minutemedicine.com]
- 23. respiratory-therapy.com [respiratory-therapy.com]
- 24. researchgate.net [researchgate.net]
- 25. squarepharma.com.bd [squarepharma.com.bd]
- 26. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 27. phassociation.org [phassociation.org]
- 28. drugs.com [drugs.com]
- 29. Ambrisentan for the treatment of pulmonary arterial hypertension: results of the ambrisentan in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ahajournals.org [ahajournals.org]
- 31. Treatment of Idiopathic Pulmonary Fibrosis With Ambrisentan: A Parallel, Randomized Trial - American College of Cardiology [acc.org]
- 32. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Experimental approaches to evaluate endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ambrisentan Sodium in In Vivo Rat Models of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of ambrisentan sodium in rat models of Pulmonary Arterial Hypertension (PAH). The included protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Ambrisentan is a selective endothelin receptor type A (ETA) antagonist.[1][2][3] In PAH, the endothelin system is often upregulated, leading to vasoconstriction and vascular remodeling. By selectively blocking the ETA receptor, ambrisentan helps to mitigate these pathological processes.[4]
Data Presentation: Ambrisentan Dosage in Rat PAH Models
The following tables summarize the quantitative data from various studies on the use of ambrisentan in rat models of PAH.
Table 1: Ambrisentan Dosage and Administration in Monocrotaline (MCT)-Induced PAH Rat Models
| Parameter | Study 1 | Study 2 |
| PAH Induction | Single subcutaneous injection of 60 mg/kg MCT[1][2] | Not specified in provided abstracts |
| Ambrisentan Dose | 0.2 mg/kg/day[1] | 1, 3, or 10 mg/kg (single dose)[5] |
| Administration Route | Oral[1][2] | Oral[5] |
| Treatment Duration | 4 weeks, starting the day after MCT injection[1][2] | Single administration |
| Key Findings | Reduced right ventricular (RV) pressure and RV hypertrophy; improved expression of ET-1 and eNOS in lung tissue.[1][2] | Reduced the increase in arterial pressure following Big ET-1 infusion.[5] |
Table 2: Ambrisentan Dosage and Administration in Hyperoxia-Induced PAH Neonatal Rat Models
| Parameter | Study 1 |
| PAH Induction | Continuous exposure to hyperoxia for 10 days[6][7] |
| Ambrisentan Dose | 1-20 mg/kg/day (specifically 20 mg/kg/day, administered as 10 mg/kg twice daily)[6][7] |
| Administration Route | Subcutaneous injections[6] |
| Treatment Duration | 10 days (early concurrent treatment model) or starting on day 6 of hyperoxia and continuing for a 9-day recovery (late treatment model)[6][7][8] |
| Key Findings | Improved survival, reduced lung fibrin and collagen III deposition, decreased arterial medial wall thickness, and attenuated RV hypertrophy.[6][7] |
Experimental Protocols
Protocol 1: Monocrotaline (MCT)-Induced PAH Model and Oral Ambrisentan Administration
This protocol is based on the methodology for inducing PAH in rats using MCT and subsequent treatment with ambrisentan.
1. PAH Induction:
2. Ambrisentan Administration:
-
Preparation: Prepare a solution of ambrisentan for oral administration. The vehicle used should be appropriate for the study design (e.g., saline).
-
Dosage: Administer ambrisentan at a dose of 0.2 mg/kg/day via oral gavage.[1]
-
Schedule: Begin daily administration the day after the MCT injection and continue for 4 weeks.[1][2]
3. Monitoring and Endpoints:
-
At 2 and 4 weeks post-treatment, measure right ventricular (RV) pressure.[1][2]
-
At the end of the study, harvest lung tissue for pathological analysis (e.g., Victoria blue staining to assess medial wall thickening) and protein expression analysis (e.g., Western blot for ET-1, ERA, and eNOS).[1][2]
-
Monitor body weight and calculate the RV to left ventricle plus septum (RV/LV+S) ratio to assess right ventricular hypertrophy.[1]
Protocol 2: Hyperoxia-Induced PAH Model and Subcutaneous Ambrisentan Administration
This protocol describes the induction of PAH in neonatal rats through hyperoxia and treatment with ambrisentan.
1. PAH Induction:
2. Ambrisentan Administration:
-
Preparation: Prepare a solution of ambrisentan in 0.9% saline for subcutaneous injection.[6]
-
Dosage: Administer ambrisentan at a total daily dose of 20 mg/kg, given as two separate 10 mg/kg injections.[6]
-
Schedule: Begin daily subcutaneous injections from day 2 of hyperoxia exposure and continue for the 10-day duration.[6]
3. Monitoring and Endpoints:
-
Monitor survival rates throughout the study.[6]
-
At the end of the 10-day period, assess for right ventricular hypertrophy (RVH) by measuring the ratio of the RV free wall thickness to the left ventricular (LV) free wall thickness and the weight ratio of the RV to the LV plus interventricular septum (RV/(LV+IVS)).[6]
-
Perform histopathological analysis of lung tissue to evaluate alveolar septal thickness and collagen deposition.[6]
-
Analyze lung tissue for mRNA expression of relevant markers such as IL-6, ET-1, ETA, and ETB.[6]
Mandatory Visualizations
Caption: Endothelin signaling pathway and the mechanism of action of ambrisentan.
Caption: Workflow for the monocrotaline-induced PAH rat model with ambrisentan treatment.
References
- 1. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ambrisentan in Human Plasma by HPLC-MS/MS
Introduction
Ambrisentan is a selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension. Monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Ambrisentan in human plasma. The method utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Experimental
-
Ambrisentan reference standard
-
Ambrisentan-d3 (or other suitable deuterated internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Ultrapure water
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Protocols
-
Primary Stock Solutions: Prepare primary stock solutions of Ambrisentan and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Ambrisentan primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the IS primary stock solution with the same diluent to achieve a final concentration suitable for addition to all samples.
-
Calibration and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add the internal standard working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[1][2][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
A C18 reversed-phase column is commonly used for the separation of Ambrisentan.[1][4][5][6][7]
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
Start with 30% B
-
Linearly increase to 90% B over 3 minutes
-
Hold at 90% B for 1 minute
-
Return to 30% B and equilibrate for 2 minutes
-
Ambrisentan is typically detected in positive electrospray ionization mode.[5][6][8]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
Method Validation Summary
The method should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 2 - 2000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.995[8] |
| LLOQ | 2 ng/mL[4] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 6 | < 5% | < 10% | 90 - 110% |
| Medium | 100 | < 5% | < 10% | 90 - 110% |
| High | 1600 | < 5% | < 10% | 90 - 110% |
Note: The precision values are generally expected to be less than 15% (20% at the LLOQ), and accuracy should be within ±15% (±20% at the LLOQ).
Table 3: Recovery and Matrix Effect
| Parameter | Low QC (%) | High QC (%) |
| Extraction Recovery | 75 - 85% | 75 - 85% |
| Matrix Effect | 90 - 110% | 90 - 110% |
Note: Extraction recovery for Ambrisentan using liquid-liquid extraction has been reported between 74.6% and 80.5%.[4] Matrix effect should be within an acceptable range to ensure no significant ion suppression or enhancement.
Visual Representations
Caption: HPLC-MS/MS workflow for Ambrisentan quantification in plasma.
Caption: Logical flow from method development to application.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ambrisentan in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method suitable for pharmacokinetic studies and routine therapeutic drug monitoring in a clinical research setting.
References
- 1. Simultaneous quantification of ambrisentan, macitentan and sitaxentan in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous microdetermination of bosentan, ambrisentan, sildenafil, and tadalafil in plasma using liquid chromatography/tandem mass spectrometry for pediatric patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparing Ambrisentan Sodium Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ambrisentan is a potent and selective endothelin receptor type A (ETA) antagonist used in the treatment of pulmonary arterial hypertension.[1][2][3][4] In the context of cell culture experiments, Ambrisentan sodium, a salt form of the active compound, serves as a valuable tool for investigating the roles of the endothelin-1 (ET-1) signaling pathway in various physiological and pathological processes.[1][2][5] This document provides detailed protocols for the preparation of this compound solutions for in vitro studies, ensuring reproducibility and accuracy in experimental outcomes.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁N₂NaO₄ | |
| Molecular Weight | 400.40 g/mol | |
| Solubility | 10 mM in DMSO. Practically insoluble in aqueous solutions at low pH; solubility increases at higher pH.[6] | [6] |
| Storage (Powder) | -20°C for 3 years | [7] |
| Storage (in solvent) | -80°C for 1 year | [7] |
Mechanism of Action
Ambrisentan selectively blocks the endothelin type A (ETA) receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1).[1][2][3] ET-1 binding to the ETA receptor, a G-protein coupled receptor, activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately causing vasoconstriction and cell proliferation.[3] By antagonizing the ETA receptor, Ambrisentan effectively mitigates these effects.[2][3]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 400.40 g/mol x 1000 mg/g = 4.004 mg
-
Weighing: Carefully weigh out 4.004 mg of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions in cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for 10 µM working solution): a. Perform an initial dilution of the 10 mM stock solution. For example, add 1 µL of the 10 mM stock to 999 µL of complete cell culture medium to obtain a 10 µM intermediate solution. b. Further dilute this intermediate solution to the desired final concentration. For instance, to treat cells in a 6-well plate with a final volume of 2 mL per well, add the appropriate volume of the intermediate solution to the well. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Immediate Use: Use the prepared working solutions immediately to ensure stability and activity.
Quality Control of this compound Solutions
To ensure the reliability of experimental results, it is essential to perform quality control checks on the prepared solutions.
| Parameter | Method | Acceptance Criteria |
| Concentration Verification | High-Performance Liquid Chromatography (HPLC) | Measured concentration should be within ±10% of the target concentration. |
| Purity | HPLC | Purity should be ≥98%. |
| Sterility | Culture a small aliquot of the stock solution in sterile microbiological broth. | No microbial growth observed after 48-72 hours of incubation. |
| pH of Working Solution | pH meter | pH should be within the optimal range for the specific cell line (typically 7.2-7.4). |
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Ambrisentan inhibits the ET-1 signaling pathway.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ambrisentan - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Studying Ambrisentan Sodium Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models for evaluating the efficacy of Ambrisentan sodium, a selective endothelin receptor type A (ETA) antagonist, in the context of pulmonary hypertension (PH). Detailed protocols for model induction, drug administration, and endpoint analysis are provided to ensure robust and reproducible preclinical studies.
Introduction to Ambrisentan and its Mechanism of Action
Ambrisentan is a potent and selective inhibitor of the endothelin receptor type A (ETA), which is predominantly located on vascular smooth muscle cells.[1][2][3] Endothelin-1 (ET-1), a powerful vasoconstrictor and mitogen, plays a crucial role in the pathophysiology of pulmonary arterial hypertension (PAH).[1][3][4] Elevated levels of ET-1 contribute to vasoconstriction, vascular remodeling, and inflammation in the pulmonary arteries.[3][4] Ambrisentan selectively blocks the binding of ET-1 to the ETA receptor, thereby inhibiting these detrimental effects and leading to vasodilation and antiproliferative actions within the pulmonary vasculature.[1][2][3]
Signaling Pathway of Endothelin-1 and Ambrisentan Intervention
The following diagram illustrates the signaling pathway of Endothelin-1 and the point of intervention by Ambrisentan.
Caption: Endothelin-1 signaling and Ambrisentan's mechanism of action.
Recommended Animal Models for Efficacy Studies
Two well-established and widely used animal models for inducing pulmonary hypertension are the monocrotaline (MCT)-induced model in rats and the Sugen/hypoxia (SuHx)-induced model in rats and mice. These models recapitulate key pathological features of human PAH, including increased pulmonary arterial pressure, right ventricular hypertrophy, and vascular remodeling.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This model is valued for its simplicity and reproducibility in inducing PH.[5][6][7]
Experimental Workflow:
Caption: Experimental workflow for the MCT-induced PH model.
Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Rodents
This "two-hit" model induces a more severe and progressive form of PH that closely mimics the angioproliferative lesions seen in human PAH.[8][9][10]
Experimental Workflow:
References
- 1. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Egln1Tie2Cre Mice Exhibit Similar Therapeutic Responses to Sildenafil, Ambrisentan, and Treprostinil as Pulmonary Arterial Hypertension (PAH) Patients, Supporting Egln1Tie2Cre Mice as a Useful PAH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sugen–morphine model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ambrisentan Sodium in Neonatal Rat Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of ambrisentan sodium in neonatal rat models of lung injury. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of ambrisentan for neonatal pulmonary hypertension and associated lung pathologies.
Introduction
Ambrisentan is a selective endothelin receptor type A (ETA) antagonist.[1][2] In the context of neonatal lung injury, elevated levels of the potent vasoconstrictor endothelin-1 (ET-1) contribute significantly to the development of pulmonary arterial hypertension (PAH) and right ventricular hypertrophy (RVH).[3][4] By selectively blocking the ETA receptor, ambrisentan mitigates the detrimental effects of ET-1, leading to vasodilation of the pulmonary arteries, a reduction in pulmonary blood pressure, and a decreased workload on the right ventricle of the heart.[1][5] Preclinical studies in neonatal rat models of chronic lung disease (CLD), which mimics bronchopulmonary dysplasia (BPD) in premature infants, have demonstrated that ambrisentan can improve survival, reduce lung injury, and attenuate PAH and RVH.[3][6]
Mechanism of Action: Endothelin-1 Pathway
Endothelin-1 (ET-1) is a powerful vasoconstrictor that acts by binding to two receptor subtypes: ETA and ETB.[1] In pulmonary arterial hypertension, increased ET-1 levels lead to pronounced vasoconstriction and vascular remodeling.[4] Ambrisentan selectively antagonizes the ETA receptor, thereby inhibiting the downstream signaling that leads to vasoconstriction and cell proliferation.[2] This selective action helps to relax the pulmonary arteries and lower blood pressure in the lungs.[5]
Caption: Ambrisentan selectively blocks the ETA receptor, inhibiting ET-1-mediated vasoconstriction and proliferation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established neonatal rat lung injury models.
Hyperoxia-Induced Lung Injury Model
This model is widely used to mimic the key features of bronchopulmonary dysplasia in premature infants.[7]
Protocol:
-
Animal Preparation: Within 12 hours of birth, newborn Sprague-Dawley rat pups and their mothers are placed in a hyperoxia chamber.
-
Hyperoxia Exposure: The chamber is continuously flushed with humidified, high-concentration oxygen (e.g., 90-100% O2) for a duration of 9 to 10 days.[6][8] Control litters are kept in room air (21% O2).
-
Ambrisentan Administration:
-
Early, Concurrent Treatment: Daily subcutaneous or oral gavage administration of Ambrisentan (1-20 mg/kg/day) or vehicle (e.g., saline) is initiated shortly after the start of hyperoxia exposure and continued for the duration of the exposure (e.g., 10 days).[3][6]
-
Late Treatment/Recovery Model: Pups are exposed to hyperoxia for a set period (e.g., 9 days). Ambrisentan administration (e.g., 20 mg/kg/day) is then initiated (e.g., on day 6) and continued through a subsequent recovery period in room air (e.g., 9 days).[6][8]
-
-
Endpoint Analysis: At the end of the experimental period (e.g., day 10 for early treatment or day 18 for the recovery model), pups are euthanized for tissue collection and analysis.[6] This can include lung and heart histopathology, assessment of right ventricular hypertrophy (Fulton's Index), measurement of right ventricular pressure, and analysis of gene expression.[3][6]
Bleomycin-Induced Lung Injury Model
This model is utilized to study pulmonary fibrosis and associated pulmonary hypertension.[9][10]
Protocol:
-
Animal Preparation: Neonatal rats are used for this model.
-
Bleomycin Administration: Pups receive daily intraperitoneal injections of bleomycin for a specified period (e.g., 14 days).[9][10]
-
Ambrisentan Co-administration: Ambrisentan is administered concurrently with bleomycin, typically via daily subcutaneous injection or oral gavage.
-
Endpoint Analysis: After the treatment period, tissues are harvested for morphometric analysis, measurement of Fulton's index, assessment of medial wall thickness of pulmonary arterioles, and vessel density.[9][10]
Caption: General experimental workflow for studying Ambrisentan in neonatal rat lung injury models.
Data Presentation
The following tables summarize key quantitative data from studies investigating the effects of ambrisentan in neonatal rat lung injury models.
Table 1: Effects of Early, Concurrent Ambrisentan Treatment in Hyperoxia-Induced Lung Injury
| Parameter | Control (Room Air) | Hyperoxia + Vehicle | Hyperoxia + Ambrisentan (1-20 mg/kg/day) | Reference |
| Survival Rate | High | Reduced | Improved | [3][6] |
| Right Ventricular Hypertrophy (RVH) | Normal | Increased | Reduced | [3][6] |
| Arterial Medial Wall Thickness | Normal | Increased | Reduced | [3][6] |
| Lung Fibrin Deposition | Low | Increased | Reduced | [3][6] |
| Collagen III Deposition | Low | Increased | Reduced | [3][6] |
| Alveolarization | Normal | Impaired | Not Affected | [3][6] |
| Vascularization | Normal | Impaired | Not Affected | [3][6] |
| Inflammatory Cell Influx (Macrophages, Neutrophils) | Low | Increased | Not Reduced | [3][6] |
Table 2: Effects of Late Ambrisentan Treatment in a Hyperoxia-Injury/Recovery Model
| Parameter | Control (Room Air) | Hyperoxia/Recovery + Vehicle | Hyperoxia/Recovery + Ambrisentan (20 mg/kg/day) | Reference |
| Right Ventricular Hypertrophy (RVH) | Normal | Persistently High | Diminished | [3][6] |
| Right Ventricular Peak Pressure | Normal | Elevated | Diminished | [3][6][11] |
| Alveolarization | Normal | Persistently Impaired | Not Affected | [3][6] |
| Vascularization | Normal | Persistently Impaired | Not Affected | [3][6] |
Summary of Findings
Ambrisentan administration in neonatal rat models of hyperoxic lung injury demonstrates significant therapeutic benefits, particularly in mitigating the cardiovascular complications associated with the disease.[3]
-
Cardiopulmonary Protection: Early and late treatment with ambrisentan effectively reduces pulmonary arterial hypertension and right ventricular hypertrophy.[6] This is evidenced by a decrease in arterial medial wall thickness, right ventricular peak pressure, and RVH.[3][6]
-
Improved Survival: Early administration of ambrisentan improves survival rates in neonatal rats exposed to hyperoxia.[3][6]
-
Reduced Lung Injury: Ambrisentan treatment is associated with reduced fibrin and collagen deposition in the lungs.[3][6]
-
No Effect on Alveolar or Vascular Development: Notably, ambrisentan does not appear to rescue the impaired alveolarization or vascular development characteristic of hyperoxia-induced lung injury.[3][6]
-
Inflammation: The influx of inflammatory cells, such as macrophages and neutrophils, is not significantly reduced by ambrisentan treatment.[3][6]
These findings suggest that while ambrisentan is a promising therapeutic agent for managing PAH in the context of neonatal chronic lung disease, it may need to be combined with other therapies that target alveolar and vascular development to achieve a more comprehensive therapeutic effect.
References
- 1. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phassociation.org [phassociation.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Apelin Attenuates Hyperoxic Lung and Heart Injury in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin-1-Rho kinase interactions impair lung structure and cause pulmonary hypertension after bleomycin exposure in neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelin-1–Rho kinase interactions impair lung structure and cause pulmonary hypertension after bleomycin exposure in neonatal rat pups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for UPLC-MS/MS Analysis of Ambrisentan and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ambrisentan and its primary metabolites in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Ambrisentan is an endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension.[1][2] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. UPLC-MS/MS offers high selectivity and sensitivity for the quantification of Ambrisentan and its metabolites in complex biological samples such as plasma.[3][4]
The primary metabolite of Ambrisentan is 4-hydroxymethyl ambrisentan.[5] Other identified metabolites include ambrisentan glucuronide and 4-hydroxymethyl ambrisentan glucuronide.[5] This document outlines the complete workflow from sample preparation to data acquisition for the simultaneous analysis of Ambrisentan and its key metabolites.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Ambrisentan and its metabolites from plasma samples.[3][6]
Materials:
-
Human or rat plasma samples
-
Methanol, HPLC grade[3]
-
Acetonitrile, HPLC grade
-
Internal Standard (IS) solution (e.g., Midazolam[4], Armodafinil[7], or a deuterated analog of Ambrisentan)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard (IS) working solution.
-
Add 300 µL of cold methanol or acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially lower limits of quantification, solid-phase extraction is a preferred method.[4][8]
Materials:
-
Human plasma samples
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Internal Standard (IS) solution
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the plasma sample (100 µL) by adding 20 µL of IS and diluting with 200 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the UPLC-MS/MS system.
UPLC-MS/MS Method
The following parameters provide a general guideline and may require optimization based on the specific instrumentation used.
UPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate in water[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or Methanol[3] |
| Flow Rate | 0.3 - 0.5 mL/min[2][3] |
| Gradient | Optimized for separation of Ambrisentan and its metabolites (e.g., start with 95% A, ramp to 95% B over 3-5 min) |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode[2][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Gas Flow Rates | Optimized for the specific instrument (e.g., Desolvation Gas: 600-800 L/hr, Cone Gas: 50-150 L/hr) |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the UPLC-MS/MS analysis of Ambrisentan and its primary metabolite, 4-hydroxymethyl ambrisentan.
Table 1: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Ambrisentan | 379.1 | 303.1 | Positive | [4] |
| Ambrisentan | 377.1 | 301.2 | Negative | [2] |
| 4-hydroxymethyl ambrisentan | 395.1 | 319.1 | Positive | |
| Internal Standard (Midazolam) | 326.15 | 291.14 | Positive | [4] |
Table 2: Method Validation Parameters
| Parameter | Ambrisentan | 4-hydroxymethyl ambrisentan | Reference |
| Linearity Range (ng/mL) | 2 - 2028 µg/L (equivalent to 2.028-2028 ng/mL) | 4 - 400 ng/mL | [3][9] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 4 ng/mL | [2][9] |
| Intra-day Precision (%CV) | < 2.72% | < 5% | [2] |
| Inter-day Precision (%CV) | < 8.98% | < 7% | [2] |
| Accuracy/Recovery (%) | 74.6 - 80.5% | 95 - 110% | [2][9] |
Visualizations
Ambrisentan Metabolism Pathway
References
- 1. Bioequivalence and Tolerability of Ambrisentan: A Pharmacokinetic Study in Mexican Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 3. Simultaneous quantification of ambrisentan, macitentan and sitaxentan in human plasma using UPLC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Simultaneous quantification of ambrisentan, macitentan and sitaxentan in human plasma by using UPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ambrisentan Sodium in Combination with Sildenafil in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, experimental protocols, and key data supporting the use of Ambrisentan sodium in combination with sildenafil for the research of pulmonary arterial hypertension (PAH).
Scientific Rationale
Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. The pathogenesis of PAH involves multiple signaling pathways, including the endothelin and nitric oxide pathways. A combination therapy targeting different pathways may be more effective than monotherapy.[1][2]
-
This compound: A selective endothelin type-A (ETA) receptor antagonist. Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle cell mitogen. By blocking the ETA receptor, ambrisentan inhibits vasoconstriction and cellular proliferation in the pulmonary arteries.
-
Sildenafil: A phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the pulmonary vasculature. By inhibiting PDE5, sildenafil increases intracellular cGMP levels, leading to vasodilation and antiproliferative effects.[3][4]
The combination of ambrisentan and sildenafil targets two distinct and critical pathways in the pathophysiology of PAH, offering a synergistic approach to treatment.
Data Presentation
Efficacy of Upfront Combination Therapy (Ambrisentan + Sildenafil) vs. Sildenafil Monotherapy
A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of upfront ambrisentan and sildenafil combination therapy compared to sildenafil monotherapy in patients with idiopathic PAH and Eisenmenger syndrome.[1][2][5]
| Parameter | Combination Therapy (Ambrisentan + Sildenafil) | Sildenafil Monotherapy | p-value |
| NYHA Functional Class | |||
| Baseline (Class II/III) | 14 (100%) | 13 (100%) | |
| After 12 Weeks (Class I/II) | 13 (92.8%) | 8 (61.5%) | <0.05 |
| Mean Pulmonary Artery Pressure (mmHg) | |||
| Baseline | 68.5 ± 15.2 | 65.4 ± 14.8 | NS |
| After 12 Weeks | 59.1 ± 12.7 | 63.2 ± 13.9 | <0.05 |
| 6-Minute Walk Distance (meters) | |||
| Baseline | 325 ± 85 | 310 ± 92 | NS |
| After 12 Weeks | 345 ± 78 | 315 ± 88 | NS |
| Oxygen Saturation (%) | |||
| Baseline | 88.5 ± 4.2 | 89.1 ± 3.8 | NS |
| After 12 Weeks | 90.2 ± 3.5 | 89.5 ± 4.1 | NS |
Data presented as mean ± standard deviation or n (%). NS = Not Significant.
The study concluded that upfront combination therapy with sildenafil and ambrisentan was associated with a significant improvement in functional class and mean pulmonary artery pressure.[1][2][5]
Pharmacokinetics of Sildenafil in Combination with Ambrisentan vs. Bosentan
A study comparing the pharmacokinetics of sildenafil when co-administered with either ambrisentan or bosentan (another endothelin receptor antagonist) found that ambrisentan does not have a clinically relevant pharmacokinetic interaction with sildenafil. In contrast, bosentan is known to decrease the plasma concentration of sildenafil.[6][7][8][9]
| Pharmacokinetic Parameter (Sildenafil) | Combination with Ambrisentan | Combination with Bosentan | p-value |
| Area Under the Curve (AUC) (ng·h/mL) | 396.8 | 165.8 | 0.018 |
| Maximum Concentration (Cmax) (ng/mL) | 120.2 | 58.3 | - |
| Oral Clearance (CL/F) (L/h/kg) | 50.4 | 120.6 | 0.018 |
| Pharmacodynamic Outcome | |||
| Shuttle Walking Distance (meters) | 340 | 280 | 0.042 |
This suggests that the combination of sildenafil and ambrisentan may offer superior therapeutic benefits due to the higher plasma concentration of sildenafil.[6][7][8]
Experimental Protocols
Randomized Controlled Trial of Combination Therapy
This protocol is based on a prospective, randomized, double-blind, placebo-controlled study.[1]
a. Patient Population: Patients with idiopathic Pulmonary Arterial Hypertension (iPAH) or Eisenmenger Syndrome (ES), classified as New York Heart Association (NYHA) functional class II or III.
b. Study Design:
-
Randomization: Patients are randomized into two groups using a block randomization method.
-
Treatment Arms:
-
Group 1 (Combination Therapy): Receives sildenafil (20 mg, three times a day) and ambrisentan (5 mg, once a day).
-
Group 2 (Monotherapy): Receives sildenafil (20 mg, three times a day) and a matching placebo (once a day).
-
-
Duration: 12 weeks.
c. Efficacy and Safety Assessments:
-
Primary Endpoints:
-
Change from baseline in NYHA functional class.
-
Change from baseline in mean pulmonary artery pressure (mPAP) assessed by echocardiography.
-
-
Secondary Endpoints:
-
Change from baseline in 6-minute walk distance (6MWD).
-
Change from baseline in oxygen saturation.
-
Assessment of right ventricular (RV) function by echocardiography (e.g., RV dimensions, fractional area change, tricuspid annular plane systolic excursion).
-
Safety monitoring: Liver function tests, hemoglobin levels, and reporting of adverse events.
-
d. Measurement Protocols:
-
6-Minute Walk Test (6MWT):
-
Performed according to the American Thoracic Society guidelines.[10]
-
Patients rest for at least 10 minutes before the test.
-
Baseline heart rate, blood pressure, oxygen saturation, and Borg dyspnea score are recorded.
-
Patients walk on a flat, hard surface for 6 minutes, with standardized encouragement given at specific intervals.[11]
-
The total distance walked is recorded.
-
Post-test vital signs and Borg score are recorded.
-
-
Echocardiography for Right Ventricular Assessment:
-
A comprehensive echocardiogram is performed to assess RV size and function.[12][13][14]
-
Key parameters to be measured include:
-
Right ventricular systolic pressure (RVSP).
-
Tricuspid annular planar systolic excursion (TAPSE).
-
RV fractional area change (FAC).
-
Right atrial pressure (RAP).
-
Pulmonary artery acceleration time (PAAT).
-
-
Pharmacokinetic Interaction Study
This protocol is based on a study comparing the pharmacokinetics of sildenafil when co-administered with ambrisentan or bosentan.[8][15]
a. Study Design: A crossover study in healthy volunteers or a parallel-group study in PAH patients.
b. Treatment Periods:
-
Period 1: Administration of sildenafil (e.g., 20 mg) alone.
-
Period 2: Co-administration of sildenafil (e.g., 20 mg, three times a day) and ambrisentan (e.g., 10 mg, once a day) for a specified duration (e.g., 7 days).
c. Pharmacokinetic Sampling:
-
Serial blood samples are collected at pre-defined time points after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose).
-
Plasma is separated and stored frozen until analysis.
d. Bioanalytical Method:
-
Plasma concentrations of sildenafil and its major metabolite, N-desmethyl sildenafil, are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
e. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated using non-compartmental methods:
-
Area under the plasma concentration-time curve (AUC).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Oral clearance (CL/F).
-
Visualizations
Signaling Pathways of Ambrisentan and Sildenafil in PAH
Caption: Dual signaling pathways targeted by Ambrisentan and Sildenafil in PAH.
Experimental Workflow for a Randomized Controlled Trial
Caption: Workflow of a 12-week randomized controlled trial.
Logical Relationship of Drug Interaction
Caption: Synergistic effects of Ambrisentan and Sildenafil combination therapy.
References
- 1. A randomized, double-blind, placebo-controlled study to evaluate sildenafil, ambrisentan combination therapy in pulmonary hypertension, particularly of Eisenmenger syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind, placebo-controlled study to evaluate sildenafil, ambrisentan combination therapy in pulmonary hypertension, particularly of Eisenmenger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the clinical utility of sildenafil in the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. respiratory-therapy.com [respiratory-therapy.com]
- 7. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 8. Pharmacokinetic and Pharmacodynamic Comparison of Sildenafil‐Bosentan and Sildenafil‐Ambrisentan Combination Therapies for Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Pharmacodynamic Comparison of Sildenafil-Bosentan and Sildenafil-Ambrisentan Combination Therapies for Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Six-minute walk test in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pulmonaryrehab.com.au [pulmonaryrehab.com.au]
- 12. Right ventricular assessment in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asecho.org [asecho.org]
- 14. Echocardiographic assessment of pulmonary hypertension: a guideline protocol from the British Society of Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and safety of ambrisentan in combination with sildenafil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Long-Term Stability of Ambrisentan Sodium in Solution
AN-001
Introduction
Ambrisentan is a selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1] Its mechanism of action involves blocking the vasoconstrictive effects of endothelin-1, leading to vasodilation.[1] Ensuring the stability of Ambrisentan sodium in solution is critical for maintaining its therapeutic efficacy and safety. This document outlines the protocols for long-term and accelerated stability testing of this compound solutions, providing a framework for researchers and drug development professionals to assess its shelf-life and storage requirements. The methodologies are based on established stability-indicating high-performance liquid chromatography (HPLC) methods.
Purpose
This application note provides a comprehensive protocol for conducting long-term stability studies of this compound in solution. It includes procedures for sample preparation, storage conditions, analytical methodology, and data interpretation in accordance with ICH guidelines.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
Ammonium Acetate
-
Acetic Acid
-
Potassium Dihydrogen Orthophosphate
-
Orthophosphoric Acid
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
High Purity Water (Milli-Q or equivalent)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Stability chambers with controlled temperature and humidity
-
Amber-colored storage containers
-
Syringe filters (0.45 µm)
Preparation of Solutions
3.1. Mobile Phase Preparation (Example) A mobile phase can be prepared by mixing a 0.02 M ammonium acetate buffer (pH adjusted to 4.2 with acetic acid) and acetonitrile in a 52:48 (v/v) ratio.[2]
3.2. Standard Stock Solution Preparation Prepare a stock solution of Ambrisentan reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., methanol-water 1:1 mixture).[4]
3.3. Sample Preparation Prepare an aqueous solution of this compound at the desired concentration for the stability study (e.g., 1 mg/mL).[4]
Stability Study Design
4.1. Long-Term Stability Testing
-
Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH
-
Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.[5]
-
Container: Amber-colored glass vials to protect from light.[6]
4.2. Accelerated Stability Testing
-
Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[7]
At each time point, samples are withdrawn and analyzed for appearance, pH, assay, and degradation products.
Analytical Method: Stability-Indicating HPLC
A validated stability-indicating HPLC method is crucial for separating Ambrisentan from its potential degradation products.[3]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: As described in section 3.1.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 215 nm.[2]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 25°C.[2]
Forced Degradation Studies
To demonstrate the stability-indicating nature of the analytical method, forced degradation studies should be performed.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.[2]
-
Base Hydrolysis: 0.5 N NaOH at 60°C for 8 hours.[2]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.[2]
-
Thermal Degradation: 100°C for 7 days.[2]
-
Photolytic Degradation: Expose the solution to UV light (254 nm).[8]
Significant degradation has been observed under acidic and oxidative conditions.[2][8]
Data Presentation
Table 1: Long-Term Stability Data for this compound Solution (1 mg/mL) at 25°C/60% RH
| Time Point (Months) | Appearance | pH | Assay (%) | Total Impurities (%) |
| 0 | Clear, colorless solution | 7.0 | 100.2 | 0.15 |
| 3 | Clear, colorless solution | 7.0 | 99.8 | 0.18 |
| 6 | Clear, colorless solution | 6.9 | 99.5 | 0.21 |
| 9 | Clear, colorless solution | 6.9 | 99.1 | 0.25 |
| 12 | Clear, colorless solution | 6.8 | 98.7 | 0.29 |
| 18 | Clear, colorless solution | 6.8 | 98.2 | 0.35 |
| 24 | Clear, colorless solution | 6.7 | 97.6 | 0.42 |
| 36 | Clear, colorless solution | 6.6 | 96.5 | 0.55 |
Table 2: Accelerated Stability Data for this compound Solution (1 mg/mL) at 40°C/75% RH
| Time Point (Months) | Appearance | pH | Assay (%) | Total Impurities (%) |
| 0 | Clear, colorless solution | 7.0 | 100.2 | 0.15 |
| 1 | Clear, colorless solution | 6.9 | 98.9 | 0.30 |
| 2 | Clear, colorless solution | 6.8 | 97.5 | 0.48 |
| 3 | Clear, colorless solution | 6.7 | 96.1 | 0.65 |
| 6 | Slight yellow tint | 6.5 | 93.8 | 1.10 |
Table 3: Summary of Forced Degradation Studies of Ambrisentan.[2]
| Stress Condition | Duration | Temperature | % Degradation |
| 0.1 N HCl | 4 h | 60°C | Significant |
| 0.5 N NaOH | 8 h | 60°C | No significant degradation |
| Neutral Hydrolysis | 8 h | 60°C | No significant degradation |
| 3% H₂O₂ | 48 h | RT | No significant degradation |
| Thermal | 7 days | 100°C | No significant degradation |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. A validated specific stability-indicating RP-HPLC assay method for Ambrisentan and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lnct.ac.in [lnct.ac.in]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Ambrisentan sodium dosage to minimize side effects in research animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Ambrisentan sodium dosage to minimize side effects in research animals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Ambrisentan is a selective endothelin receptor antagonist (ERA) with a high affinity for the endothelin type A (ETA) receptor.[1][2] In pathological conditions such as pulmonary arterial hypertension (PAH), the vasoconstrictor endothelin-1 (ET-1) is upregulated.[2][3] By blocking the ETA receptor, Ambrisentan inhibits the downstream signaling cascade that leads to vasoconstriction and smooth muscle cell proliferation, resulting in vasodilation and a reduction in pulmonary vascular resistance.[1][2] Its selectivity for the ETA receptor spares the ETB receptor, which is involved in vasodilation and the clearance of ET-1.[2]
Q2: What are the common starting dosages for Ambrisentan in different animal models?
Starting dosages for Ambrisentan can vary significantly depending on the animal model, the disease being studied, and the specific research question. It is crucial to consult literature for the specific model being used. However, some general starting points from preclinical studies are provided below.
| Animal Model | Disease Model | Recommended Starting Dosage | Reference |
| Rat | Monocrotaline-induced PAH | 0.2 mg/kg/day, oral | [4] |
| Rat | Dahl salt-sensitive hypertension | 1 mg/kg/day, oral | [4] |
| Neonatal Rat | Hyperoxia-induced lung injury | 1-20 mg/kg/day, subcutaneous injection | [5][6] |
| Mouse | Egln1Tie2Cre (PAH model) | 10 mg/kg/day, oral | |
| Dog | Sildenafil-refractory pulmonary hypertension | 0.1 mg/kg/day, oral |
Q3: What are the most common side effects of Ambrisentan observed in research animals?
The most frequently reported side effects in preclinical studies include:
-
Hypotension: Due to its vasodilatory effects, Ambrisentan can cause a drop in blood pressure.[7]
-
Peripheral Edema: Fluid retention is a known side effect of endothelin receptor antagonists.[8]
-
Anemia: A decrease in hemoglobin and hematocrit has been observed in some studies.[9]
-
Teratogenicity: Ambrisentan is known to cause embryo-fetal toxicity and should not be used in pregnant animals.[1][10]
-
Testicular Atrophy and Decreased Fertility: Effects on male fertility have been noted in some animal studies.[9][11]
-
Hepatotoxicity: While the risk appears lower than with other ERAs like bosentan, monitoring liver function is still advisable.[8][12]
Troubleshooting Guide
Problem: The research animal is exhibiting signs of hypotension (e.g., lethargy, reduced mobility) after Ambrisentan administration.
-
Immediate Action:
-
Confirm hypotension with appropriate blood pressure monitoring for the species.
-
Temporarily withhold the next dose of Ambrisentan.
-
Ensure the animal has easy access to food and water.
-
-
Dosage Adjustment Strategy:
-
Once the animal has stabilized, consider restarting Ambrisentan at a 50% lower dose.
-
Implement a gradual dose escalation protocol, increasing the dose by 25% every 3-5 days while closely monitoring blood pressure.
-
-
Experimental Protocol: Blood Pressure Monitoring in Rodents
-
Method: Non-invasive tail-cuff plethysmography is a common method for conscious rodents.
-
Procedure:
-
Acclimatize the animal to the restraining device and tail cuff for several days prior to the experiment.
-
Warm the animal's tail to increase blood flow.
-
Place the cuff at the base of the tail and inflate/deflate it multiple times to obtain an accurate reading.
-
Record systolic and diastolic blood pressure.
-
-
Frequency: Monitor blood pressure before dosing and at peak plasma concentration time for Ambrisentan (typically 1-2 hours post-dose).
-
Problem: Peripheral edema is observed in the limbs of the research animal.
-
Immediate Action:
-
Visually assess and palpate the extent of the edema.
-
Monitor the animal's body weight daily; a sudden increase can indicate fluid retention.
-
-
Dosage Adjustment Strategy:
-
Consider reducing the Ambrisentan dose by 25-50%.
-
If edema persists, consult with a veterinarian about the potential for a diuretic.
-
-
Experimental Protocol: Assessment of Edema
-
Method: Caliper measurement of limb diameter or plethysmometry.
-
Procedure (Caliper):
-
Gently restrain the animal.
-
Use a digital caliper to measure the diameter of the affected limb(s) at a consistent anatomical location.
-
Record measurements daily to track changes.
-
-
Problem: A decrease in hematocrit is observed in routine blood work.
-
Immediate Action:
-
Review the complete blood count (CBC) to assess the severity of the anemia.
-
-
Dosage Adjustment Strategy:
-
If the anemia is mild, continue with the current dose but monitor CBCs more frequently (e.g., weekly).
-
For clinically significant anemia, consider a dose reduction or temporary discontinuation of Ambrisentan.[9]
-
-
Experimental Protocol: Blood Collection for Hematology
-
Method: Varies by species (e.g., tail vein, saphenous vein, or terminal cardiac puncture in rodents).
-
Procedure (Rat Saphenous Vein):
-
Gently restrain the rat.
-
Shave a small area over the lateral saphenous vein.
-
Apply a small amount of petroleum jelly to the area to facilitate blood droplet formation.
-
Puncture the vein with a sterile lancet or needle.
-
Collect the blood into an appropriate anticoagulant-coated microvessel.
-
Apply gentle pressure to the site to stop the bleeding.
-
-
Signaling Pathways and Experimental Workflows
Ambrisentan Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Ambrisentan Side Effects: Common, Severe, Long Term [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
Ambrisentan sodium degradation pathways under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of ambrisentan sodium under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under which stress conditions is this compound most susceptible to degradation?
This compound demonstrates significant degradation under acidic, and oxidative stress conditions.[1][2] It shows notable degradation in basic stress conditions as well.[3][4] The drug is found to be relatively stable under neutral, photolytic, and thermolytic stress conditions, where no significant degradation is observed.[5]
Q2: What are the known degradation products of ambrisentan under stress conditions?
Under neutral hydrolytic conditions, a major degradation product has been identified as 2-(2,2-diphenylvinyloxy)-4,6-dimethylpyrimidine.[6][7] Forced degradation studies under acidic and oxidative conditions have also led to the characterization of several degradation products through LC-MS/MS analysis.[1][2]
Q3: Are there validated analytical methods to study ambrisentan degradation?
Yes, several stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for the determination of ambrisentan in the presence of its degradation products and process-related impurities.[1][3][4][8] These methods are proven to be specific, accurate, and precise for quantifying the drug and its degradants.[8][9]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Inconsistent degradation results under acidic conditions. | Variability in acid concentration, temperature, or reaction time. | Strictly adhere to the validated protocol for acid hydrolysis. Use a calibrated heating apparatus and ensure accurate timing. |
| Poor separation of degradation products from the parent drug peak in HPLC. | Suboptimal mobile phase composition or column type. | Optimize the mobile phase by adjusting the solvent ratio, pH, or ionic strength.[1] Consider using a different column chemistry (e.g., C18, C8) or a column with a different particle size.[1][10] |
| Formation of unexpected degradation products. | Presence of impurities in the drug substance or reagents. Cross-contamination. | Use highly pure this compound and analytical grade reagents. Ensure thorough cleaning of all glassware and equipment. |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from a single analytical technique. | Employ hyphenated techniques like LC-MS/MS for accurate mass determination and fragmentation analysis.[1][2] For complete structural elucidation, isolate the degradation product using preparative HPLC and perform NMR and FTIR spectroscopy.[6][7] |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of this compound under various stress conditions.
Table 1: Summary of Forced Degradation Experiments of Standard Ambrisentan [9]
| Stressor | Temperature (°C) | Time (hr) | Recovered Ambrisentan (%) | Number of Degradation Products |
| Acid hydrolysis (0.5 N HCl) | 60 | 3 | 1 | At least 1 |
| Base hydrolysis (0.5 N NaOH) | 60 | 8 | 100 | 0 |
| Aqueous hydrolysis | 60 | 8 | 100 | 0 |
| Oxidation (10% H₂O₂) | 24 | 24 | 43 | At least 4 |
| Freeze/thaw (-20/24) | 18/6 (x3) | - | 100 | 0 |
Table 2: Summary of Forced Degradation Studies for Ambrisentan and Tadalafil Combination [10]
| Stress Condition | Ambrisentan Assay (%) | Tadalafil Assay (%) |
| Acid Degradation (1.0 N HCl) | 87.23 | 98.98 |
| Base Degradation (1.0 N NaOH) | 98.89 | 85.34 |
| Peroxide Degradation (30% H₂O₂) | 88.54 | 99.12 |
| Heat Degradation | 99.23 | 99.54 |
| Sunlight Degradation | 99.12 | 99.43 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for subjecting this compound to various stress conditions to induce degradation.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a known stock concentration (e.g., 1000 µg/mL).[10]
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1.0 N HCl and reflux for a specified period.[10]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1.0 N NaOH and reflux for a specified period.[10]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep it at room temperature for a specified period.[10]
-
Thermal Degradation: Heat the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined duration.[3]
-
Photolytic Degradation: Expose the solid drug substance to direct sunlight for a specified duration.[10]
-
-
Sample Preparation for Analysis:
-
After the stress period, neutralize the acidic and basic solutions.
-
Dilute the stressed samples with the mobile phase to a suitable concentration for analysis (e.g., 20 µg/mL of Ambrisentan).[10]
-
Filter the solutions through a 0.45 µm membrane filter before injection into the analytical instrument.[10]
-
-
Analysis:
Visualizations
Ambrisentan Degradation Pathways
References
- 1. LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. scilit.com [scilit.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Stability-indicating UPLC-PDA Method for Ambrisentan Tablets and ...: Ingenta Connect [ingentaconnect.com]
- 9. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Ambrisentan Sodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Ambrisentan sodium during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: Ambrisentan is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability.[1][2] Its solubility is pH-dependent; it is practically insoluble in aqueous solutions at low pH and its solubility increases at higher pH.[3][4] If you are using a low pH buffer, you will likely encounter solubility issues.
Q2: At what pH should I prepare my this compound stock solution?
A2: To achieve better solubility, it is recommended to use a buffer with a higher pH. Studies have shown that the solubility of Ambrisentan is greater in phosphate buffers of pH 6.8 and 7.4 compared to acidic solutions like 0.1 N HCl or purified water.[5] For instance, one study reported the solubility to be highest in a pH 7.4 buffer.[5]
Q3: I'm still observing precipitation even after adjusting the pH. What can I do?
A3: If pH adjustment alone is insufficient, you may need to employ solubility enhancement techniques. Common and effective methods for Ambrisentan include the preparation of solid dispersions, nanosuspensions, or solid lipid nanoparticles (SLNs).[5][6][7] These techniques increase the surface area of the drug particles and/or create amorphous forms that are more readily dissolved.
Q4: What are solid dispersions and how can they improve the solubility of this compound?
A4: Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix. This can be achieved through methods like fusion (melting), or melt extrusion.[5] For Ambrisentan, carriers such as polyethylene glycol (PEG) 6000, PEG 4000, and Gelucire 50/13 have been shown to significantly improve its dissolution rate.[5][8] The carrier enhances wettability and reduces drug crystallinity, thereby increasing solubility.
Q5: Can you suggest a starting point for preparing Ambrisentan solid dispersions?
A5: A good starting point is the fusion method using PEG 6000. Studies have shown that a drug-to-carrier ratio of 1:3 can significantly enhance drug release.[5] The kneading method with Gelucire 50/13 at a 1:4 drug-to-carrier ratio has also been reported to be effective.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Drug precipitates out of solution upon standing. | The concentration of this compound exceeds its saturation solubility in the chosen solvent system. The pH of the solution may have shifted. | 1. Re-evaluate the pH of your aqueous solution; ensure it is in the neutral to slightly alkaline range (pH 6.8-7.4). 2. Consider using a co-solvent such as methanol or ethanol, where Ambrisentan shows higher solubility.[9] However, be mindful of the co-solvent's compatibility with your experimental system. 3. Employ a solubility enhancement technique like complexation with cyclodextrins or preparing a nanosuspension. |
| Inconsistent results in dissolution studies. | Incomplete dissolution of the drug. Agglomeration of drug particles. | 1. Ensure your dissolution medium has an appropriate pH (e.g., pH 6.8 phosphate buffer).[9] 2. Use a validated analytical method, such as UV spectrophotometry at approximately 262 nm, to quantify the dissolved Ambrisentan.[9] 3. If using the pure drug, consider reducing the particle size through micronization. However, formulating it into a nanosuspension or solid dispersion is generally more effective.[10][11] |
| Low bioavailability in in vivo studies despite using a seemingly clear solution. | The drug may be forming non-absorbable aggregates or micelles in the gastrointestinal tract. The "clear solution" might be a supersaturated state that precipitates upon administration. | 1. Formulate Ambrisentan as a solid lipid nanoparticle (SLN) or a nanosuspension to improve its oral bioavailability.[6][7] These formulations can enhance absorption and provide sustained release. 2. Consider using a carrier that also has permeation-enhancing properties. |
Quantitative Data: Solubility of Ambrisentan
The following table summarizes the solubility of Ambrisentan in various solvents as reported in the literature.
| Solvent/Medium | Solubility (mg/mL) | Reference(s) |
| Water | 0.059 | [5] |
| 0.1 N HCl | 0.316 | [5] |
| pH 6.8 Phosphate Buffer | 0.524 | [5] |
| pH 7.4 Phosphate Buffer | 0.721 | [5] |
| Ethanol | 22.06 | [9] |
| Methanol | 25.67 | [9] |
Experimental Protocols
Protocol 1: Preparation of Ambrisentan Nanosuspension by Emulsification Solvent Evaporation Method
This method aims to enhance the solubility and dissolution rate of Ambrisentan by reducing its particle size to the nanometer range.[9]
-
Organic Phase Preparation: Dissolve Ambrisentan in a suitable organic solvent, such as methanol, at room temperature.[9]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer. Polyethylene glycol (PEG) 6000 has been shown to be an effective stabilizer.[7][9]
-
Emulsification: Inject the organic phase into the aqueous phase under continuous stirring with a magnetic stirrer.[9]
-
Solvent Evaporation: Continue stirring to allow the volatile organic solvent (methanol) to evaporate, leading to the precipitation of Ambrisentan as nanoparticles.[9]
-
Characterization: The resulting nanosuspension should be characterized for particle size, zeta potential, and in vitro drug release.
Protocol 2: Preparation of Ambrisentan Solid Dispersion by Fusion (Melt) Method
This protocol describes the preparation of a solid dispersion to improve the solubility of Ambrisentan by dispersing it in a hydrophilic carrier.[1]
-
Carrier Melting: Melt a hydrophilic carrier, such as PEG 4000 or PEG 6000, in a porcelain dish at a temperature of 50-60°C.[1]
-
Drug Incorporation: Add the accurately weighed Ambrisentan to the molten carrier and stir continuously until a homogenous mixture is obtained.
-
Cooling and Solidification: Rapidly cool the mixture on an ice bath to solidify the dispersion.
-
Pulverization and Sieving: Scrape the solidified mass, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Evaluation: Evaluate the prepared solid dispersion for drug content, solubility, and in vitro dissolution rate.
Visualizations
Caption: Workflow for Ambrisentan Nanosuspension Preparation.
Caption: Troubleshooting Logic for Poor Ambrisentan Solubility.
References
- 1. ijirt.org [ijirt.org]
- 2. researchgate.net [researchgate.net]
- 3. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Sustained release of Ambrisentan solid lipid nanoparticles for the treatment of hypertension: Melt emulsification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] FORMULATION AND IN VITRO CHARACTERIZATION OF AMBRISENTAN NANOSUSPENSION USING SOLVENT EMULSIFICATION METHOD | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ijcrt.org [ijcrt.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Ambrisentan sodium in vitro assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ambrisentan sodium in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that may lead to inconsistent results in your experiments.
General Assay Performance
Question: My dose-response curve for Ambrisentan is not sigmoidal or shows high variability between replicates. What are the possible causes?
Answer: An inconsistent dose-response curve can stem from several factors:
-
Compound Solubility and Stability: Ambrisentan has low aqueous solubility. Ensure it is fully dissolved in your stock solution (e.g., in DMSO or ethanol) and does not precipitate upon dilution into your aqueous assay buffer or cell culture medium. Visually inspect for any precipitation. It is recommended to prepare fresh dilutions for each experiment. Studies have shown that Ambrisentan suspension is stable at room temperature or under refrigeration for up to 90 days, but this applies to specific formulations and may not reflect stability in your specific assay medium.
-
Cell Health and Density: Unhealthy or inconsistently plated cells will lead to variable results. Always use cells that are in the logarithmic growth phase and ensure a uniform cell density across all wells of your assay plate. Over-confluent or starved cells can exhibit altered receptor expression and signaling.
-
Incubation Times: Ensure that incubation times for both Ambrisentan and the agonist (if applicable) are consistent across all experiments and are sufficient to reach equilibrium. For antagonists with slow association kinetics, the pre-incubation time can significantly impact the measured potency.[1][2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions, is a common source of error. Calibrate your pipettes regularly and use appropriate pipetting techniques.
Receptor Binding Assays
Question: I am observing high non-specific binding in my radioligand binding assay for the endothelin A (ETA) receptor. How can I reduce it?
Answer: High non-specific binding can mask the specific binding signal. Here are some strategies to mitigate this:
-
Choice of Radioligand: Use a radioligand with high specific activity and low hydrophobicity. Hydrophobic ligands tend to exhibit higher non-specific binding.
-
Assay Buffer Composition: Including a carrier protein like bovine serum albumin (BSA) in your binding buffer can help to reduce non-specific binding to the assay tubes or plates. However, be aware that serum albumin can also affect the potency of endothelin receptor antagonists, so consistency is key.
-
Washing Steps: Optimize the number and duration of wash steps to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand.
-
Filter Plate Pre-treatment: Pre-soaking your filter plates with a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.
Question: My calculated Ki value for Ambrisentan is different from published values. Why might this be?
Answer: Discrepancies in Ki values can arise from several experimental variables:
-
Cell System: The Ki of Ambrisentan can vary depending on the cell line and whether it expresses recombinant or endogenous receptors. Different cell types can have different receptor densities and membrane environments.[3]
-
Radioligand Concentration: The Cheng-Prusoff equation, used to calculate Ki from IC50 values, is sensitive to the concentration of the radioligand used in the assay. Ensure you are using a concentration at or below the Kd of the radioligand.
-
Assay Conditions: Factors such as temperature, pH, and the ionic strength of the assay buffer can all influence ligand binding. Ensure these are consistent with the conditions reported in the literature you are comparing your results to.
-
Presence of Serum Proteins: Endothelin receptor antagonists are known to bind to plasma proteins. If your assay medium contains serum or albumin, this can reduce the free concentration of Ambrisentan available to bind to the receptor, leading to an apparent decrease in potency.
Functional Assays (e.g., Calcium Mobilization, IP-One)
Question: In my calcium mobilization assay, the signal window is low, or the response to the agonist is weak. What can I do to improve it?
Answer: A poor signal window in a calcium mobilization assay can be due to several factors:
-
Cell Line and Receptor Expression: The magnitude of the calcium response is dependent on the expression level of the ETA receptor and the efficiency of its coupling to the Gq signaling pathway.[4] Use a cell line known to have a robust response or consider using a cell line engineered to overexpress the ETA receptor.
-
Dye Loading: Inefficient loading of the calcium-sensitive dye can lead to a weak signal. Ensure optimal dye concentration and loading time for your specific cell type.
-
Agonist Concentration: Use a concentration of the agonist (e.g., endothelin-1) that elicits a submaximal response (EC80 is often recommended for antagonist assays) to ensure that you can detect a significant inhibitory effect of Ambrisentan.
-
Assay Buffer: Some assay buffers can quench the fluorescent signal. Use a buffer specifically designed for fluorescence-based assays.
Question: I am seeing a high background signal in my IP-One (IP1) assay. What could be the cause?
Answer: High background in an IP-One assay can be caused by:
-
Constitutive Receptor Activity: Some cell lines may exhibit high basal levels of ETA receptor activity, leading to a high background IP1 signal.
-
Cell Lysis: Incomplete or inconsistent cell lysis can lead to variable and high background signals. Ensure your lysis buffer is effective and that you are following the manufacturer's protocol.
-
LiCl Concentration and Incubation Time: Lithium chloride (LiCl) is used to inhibit the degradation of IP1. The concentration and incubation time with LiCl should be optimized to allow for sufficient IP1 accumulation without causing cellular toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for Ambrisentan from various in vitro studies. Note that values can vary significantly based on the experimental conditions and cell systems used.
Table 1: Ambrisentan Binding Affinity (Ki) for Endothelin Receptors
| Cell Line/Tissue | Receptor Type | Ki (nM) | Reference |
| CHO cells (recombinant human receptors) | ETA | ~1 | [5] |
| CHO cells (recombinant human receptors) | ETB | ~195 | |
| Human ventricular myocyte-derived receptors | ETA | ~0.011 | [3] |
| Canine cells | ETA | 0.63 | [3] |
| Canine cells | ETB | 48.7 | [3] |
Table 2: Ambrisentan Functional Potency (Kb/IC50) in Various Assays
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Calcium Release | Human Pulmonary Artery Smooth Muscle Cells (PASMC) | Kb | 0.12 | [1][2] |
| Calcium Flux | CHO cells expressing wildtype ETA receptor | IC50 | 2.8 | [6] |
| Inhibition of Bile Salt Export Pump (BSEP) | Vesicular Assay | IC50 | >100,000 | [7][8] |
| Inhibition of OATP1B1 | Transfected cell line | IC50 | 47,000 | [7][8] |
| Inhibition of OATP1B3 | Transfected cell line | IC50 | 44,600 | [7][8] |
| Cell Viability (24h) | MDA-MB-231 breast cancer cells | No effect up to | 100,000 | [9] |
| Cell Viability (in Normoxia) | Human Pulmonary Artery Endothelial Cells (hPAECs) | Significant reduction starting from | 20 | [10] |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments with Ambrisentan. These are generalized protocols and may require optimization for your specific cell lines and laboratory conditions.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[11][12][13]
Objective: To determine the effect of Ambrisentan on cell viability.
Materials:
-
Cells of interest (e.g., pulmonary artery smooth muscle cells)
-
Complete cell culture medium
-
Ambrisentan stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid in water)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Ambrisentan in complete cell culture medium. Remove the old medium from the cells and add the Ambrisentan dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Competitive Radioligand Binding Assay
This protocol is based on general radioligand binding assay procedures.[14][15][16][17]
Objective: To determine the binding affinity (Ki) of Ambrisentan for the ETA receptor.
Materials:
-
Cell membranes or whole cells expressing the ETA receptor
-
Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)
-
Ambrisentan stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates
-
Cell harvester
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, cell membranes (at a predetermined optimal concentration), and serial dilutions of Ambrisentan.
-
Radioligand Addition: Add a fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of Ambrisentan from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
IP-One Assay (Downstream Signaling)
This protocol is based on the HTRF IP-One assay from Cisbio.[18][19][20][21][22]
Objective: To measure the inhibitory effect of Ambrisentan on endothelin-1-induced IP1 accumulation.
Materials:
-
Cells expressing the ETA receptor
-
Stimulation buffer containing LiCl
-
Endothelin-1 (agonist)
-
Ambrisentan stock solution
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Plate cells in a 384-well plate and incubate overnight.
-
Compound Pre-incubation: Remove the culture medium and add serial dilutions of Ambrisentan in stimulation buffer. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of endothelin-1 (e.g., EC80) to each well and incubate for a specified time (e.g., 30-60 minutes) at 37°C to stimulate IP1 production.
-
Detection Reagent Addition: Add the IP1-d2 conjugate and anti-IP1-cryptate antibody to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour in the dark.
-
Signal Reading: Read the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm) using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission signals and determine the IC50 of Ambrisentan from the dose-response curve.
Visualizations
Signaling Pathway
Caption: Endothelin-1 signaling pathway and the inhibitory action of Ambrisentan.
Experimental Workflow: Competitive Binding Assay
Caption: General workflow for an Ambrisentan competitive radioligand binding assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting inconsistent Ambrisentan in vitro assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Item - IC50 values of macitentan, bosentan and ambrisentan obtained in calcium flux assays using transgenic cells expressing the indicated point-mutated ETA receptor variants. - Public Library of Science - Figshare [plos.figshare.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Evaluation of the endothelin receptor antagonists ambrisentan, bosentan, macitentan, and sitaxsentan as hepatobiliary transporter inhibitors and substrates in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ambrisentan Retains Its Pro‐Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. revvity.com [revvity.com]
- 17. biophysics-reports.org [biophysics-reports.org]
- 18. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. bmglabtech.com [bmglabtech.com]
Ambrisentan Sodium Drug Interactions: A Technical Support Guide for Co-Administration Studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information on Ambrisentan sodium's drug interaction profile. The following question-and-answer format addresses specific issues that may arise during the design and execution of co-administration studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of Ambrisentan that we should consider for potential drug interactions?
A1: Ambrisentan is primarily metabolized through hepatic glucuronidation, mediated by several uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, including UGT1A9S, UGT2B7S, and UGT1A3S.[1][2] A smaller portion of its metabolism, approximately 20%, occurs via oxidative pathways involving cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C19.[3][4] Therefore, co-administration with drugs that are strong inhibitors or inducers of these UGT and CYP enzymes could potentially alter Ambrisentan exposure.
Q2: Which transporters are involved in the disposition of Ambrisentan?
A2: In vitro studies have indicated that Ambrisentan is a substrate for P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATP).[5][6] Consequently, potent inhibitors or inducers of these transporters may affect the pharmacokinetics of Ambrisentan.
Q3: Are there any clinically significant drug interactions with Ambrisentan that require dose adjustments?
A3: Yes, the most significant interaction is with cyclosporine, a potent inhibitor of P-gp, OATP, and CYP3A4.[5] Co-administration of cyclosporine can lead to a two-fold increase in Ambrisentan exposure.[5][7] Therefore, when co-administered with cyclosporine, the dose of Ambrisentan should be limited to 5 mg once daily.[5]
Q4: What is the effect of co-administering Ambrisentan with phosphodiesterase-5 (PDE-5) inhibitors like sildenafil or tadalafil?
A4: Clinical studies have shown no clinically relevant pharmacokinetic interactions between Ambrisentan and sildenafil or tadalafil.[6][8][9] Plasma levels of either drug are not significantly affected by co-administration.[6] This allows for their combined use in treating pulmonary arterial hypertension without the need for dose adjustments.[9]
Q5: How does Ambrisentan interact with anticoagulants like warfarin?
A5: Co-administration of Ambrisentan has been shown to have no significant effect on the pharmacokinetics of warfarin or on the prothrombin time.[3][10] Therefore, no dose adjustment of warfarin is typically required when administered with Ambrisentan.
Q6: What is the interaction potential of Ambrisentan with strong CYP3A4 inducers like rifampin?
A6: While rifampin is a potent inducer of CYP3A4, its effect on Ambrisentan exposure is complex. Initial co-administration can cause a transient increase in Ambrisentan levels, but at steady-state, rifampin does not appear to have a clinically significant effect on Ambrisentan's pharmacokinetics.
Quantitative Data on Ambrisentan Drug Interactions
The following table summarizes the key pharmacokinetic interactions of Ambrisentan with co-administered drugs.
| Co-administered Drug | Mechanism of Interaction | Effect on Ambrisentan Cmax | Effect on Ambrisentan AUC | Recommended Dose Adjustment for Ambrisentan |
| Cyclosporine | Inhibition of P-gp, OATP, and CYP3A4[5] | 1.5-fold increase[3][5] | 2-fold increase[3][5][7] | Limit to 5 mg once daily[5] |
| Sildenafil | Substrate of CYP3A4 | No significant change[3] | No significant change[3] | None required |
| Tadalafil | Substrate of CYP3A4 | Similar (105.0%)[8] | Slightly decreased (87.5%)[8] | None required[8] |
| Warfarin | Substrate of CYP2C9 | Not applicable | No significant effect on warfarin PK or PD[3][10] | None required |
Visualizing Ambrisentan's Metabolism and Interaction Pathways
The following diagram illustrates the metabolic pathways of Ambrisentan and highlights the points of potential drug-drug interactions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics and drug-drug interactions of endothelin receptor antagonists in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Interactions Associated With Therapies for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential for pharmacokinetic interactions between ambrisentan and cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Drug-Drug Interactions in the Management of Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMBITION Trial Design | Letairis® (ambrisentan) [letairis.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Ambrisentan-Induced Peripheral Edema in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Ambrisentan sodium-induced peripheral edema in their animal models.
Frequently Asked Questions (FAQs)
Q1: Why does Ambrisentan, a selective endothelin-A (ETA) receptor antagonist, cause peripheral edema?
A1: Peripheral edema is a known class effect of endothelin receptor antagonists (ERAs).[1][2] The mechanism is multifactorial and not fully elucidated, but key contributing factors in animal models include:
-
ETB Receptor Overstimulation: By blocking the ETA receptor, Ambrisentan leads to an increase in circulating endothelin-1 (ET-1), which can then overstimulate the unblocked ETB receptors. This can increase vascular permeability, leading to fluid leakage into the interstitial space.[2]
-
Vasodilation and Fluid Redistribution: ETA receptor blockade causes vasodilation, which can lead to a decrease in effective arterial blood volume and secondary activation of neurohormonal systems that promote fluid retention.[2]
-
Arginine Vasopressin (AVP) System Activation: Studies in rats have shown that selective ETA antagonists can increase plasma AVP concentrations, leading to water retention.[2]
-
Renal Mechanisms: Endothelin receptors in the kidney play a role in sodium and water excretion. Blockade of ETA receptors in the renal collecting duct has been shown to be a primary site for ERA-induced fluid retention in mice.[3]
Q2: What are the typical signs of Ambrisentan-induced peripheral edema in rodent models?
A2: In rodent models, peripheral edema may not always be visually obvious as dramatic limb swelling. Researchers should look for the following signs:
-
Increased Body Weight: A statistically significant increase in body weight compared to control animals, not attributable to normal growth, is a key indicator of fluid retention.[3]
-
Decreased Hematocrit: Hemodilution resulting from an expansion of plasma volume will lead to a decrease in hematocrit values.[2][3]
-
Increased Tissue Water Content: Post-mortem analysis of tissues (e.g., skin, muscle) can reveal increased water content.
-
Paw Edema: While not the primary method for this specific mechanism, an increase in paw volume measured by plethysmometry can be an indicator of peripheral edema.
-
Histological Changes: Microscopic examination of tissues can show an expansion of the interstitial space.
Q3: At what doses of Ambrisentan should I expect to see peripheral edema in my animal models?
A3: The dose of Ambrisentan required to induce edema can vary depending on the animal species, strain, and experimental conditions. In neonatal rats with hyperoxia-induced lung injury, doses of 1–20 mg/kg/day have been studied for their therapeutic effects, with some effects on body weight noted at higher doses.[4] In a study investigating the site of fluid retention, mice were treated with 100 mg/kg/day of Ambrisentan to induce a measurable effect.[3] Safety pharmacology studies in rats have noted effects on sodium and chloride excretion at various single oral and intravenous doses.[5] It is recommended to perform a dose-response study in your specific model to determine the threshold for edema induction.
Troubleshooting Guides
Issue 1: Difficulty in Reliably Inducing Peripheral Edema
Possible Cause 1: Insufficient Dose
-
Recommendation: Increase the dose of Ambrisentan. Based on the literature, doses up to 100 mg/kg/day have been used in mice to study fluid retention.[3] A pilot dose-escalation study is advisable.
Possible Cause 2: Animal Strain/Species Variability
-
Recommendation: Different rat and mouse strains can have varying sensitivities. If possible, consider using a different, more susceptible strain.
Possible Cause 3: Insufficient Duration of Treatment
-
Recommendation: Edema may develop over time. Ensure the treatment duration is sufficient. In some studies, treatment periods of one to two weeks were used to observe significant fluid retention.[3]
Possible Cause 4: Insensitive Measurement Technique
-
Recommendation: Visual assessment alone is often insufficient. Employ more sensitive and quantitative methods such as daily body weight measurement, hematocrit analysis, and post-mortem tissue water content determination.
Issue 2: High Variability in Edema Response Between Animals
Possible Cause 1: Inconsistent Drug Administration
-
Recommendation: Ensure accurate and consistent dosing for each animal. For oral administration, gavage is more precise than administration in drinking water or food, where consumption can vary.
Possible Cause 2: Differences in Animal Health Status
-
Recommendation: Use healthy animals of a consistent age and weight. Any underlying health issues can affect fluid balance and response to the drug.
Possible Cause 3: Environmental Factors
-
Recommendation: Maintain consistent environmental conditions (temperature, humidity, diet, and water access) for all animals, as these can influence fluid homeostasis. A high-salt diet (e.g., 4% NaCl) can be used to exacerbate sodium and fluid retention, potentially leading to a more robust and consistent phenotype.[3]
Issue 3: Edema is Observed, but the Mechanism is Unclear
Possible Cause: Need to Differentiate Between Mechanisms
-
Recommendation: To dissect the underlying mechanism in your model, consider the following experimental additions:
-
Measure Plasma AVP Levels: Collect blood samples to determine if the vasopressin system is activated.
-
Assess Vascular Permeability: Use a technique like the Evans blue dye extravasation assay to quantify changes in vascular permeability.
-
Administer a Vasopressin V2 Receptor Antagonist: Co-administer a V2 antagonist like tolvaptan to see if it mitigates the edema, implicating the AVP pathway.[6]
-
Administer a Diuretic: Co-administration of a diuretic, particularly one acting on the collecting duct, can help determine the contribution of renal mechanisms.[7]
-
Data Presentation
Table 1: Quantitative Effects of Ambrisentan on Edema-Related Parameters in Animal Models
| Parameter | Species/Model | Ambrisentan Dose | Duration | Observed Effect | Citation(s) |
| Body Weight | Mice | 100 mg/kg/day (oral gavage) | 2 weeks | Increased by an average of 1.6 ± 0.4 g | [3] |
| Hematocrit | Mice | 100 mg/kg/day (oral gavage) | 2 weeks | Decreased by an average of 1.7 ± 0.5% | [3] |
| Extracellular Fluid Volume | Mice | 100 mg/kg/day (oral gavage) | 2 weeks | Trend towards an increase | [3] |
| Sodium & Chloride Excretion | Rats | Single oral and IV doses | Acute | Dose-dependent reduction | [5] |
| Body Weight | Neonatal Rats (Hyperoxia model) | 20 mg/kg/day | 10 days | Lower mean body weight compared to hyperoxia controls | [8] |
Table 2: Management Strategies for Endothelin Receptor Antagonist-Induced Edema in Animal Models
| Management Strategy | Animal Model | ERA Used | Intervention | Outcome | Citation(s) |
| Diuretics | Rats | Sitaxsentan (another selective ETA antagonist) | Furosemide or Chlorthalidone | Resolved intravascular volume expansion | [7] |
| Vasopressin V2 Receptor Antagonist | Wistar Rats | Sitaxsentan | Tolvaptan | Markedly reduced hemodilution | [2] |
| ETB Receptor Antagonist | Wistar Rats | Sitaxsentan | BQ-788 | Markedly reduced hemodilution | [2] |
Experimental Protocols
Protocol 1: Induction and Quantification of Peripheral Edema in Mice
-
Objective: To induce and quantify fluid retention following the administration of Ambrisentan.
-
Animal Model: Male mice (e.g., C57BL/6), 8-10 weeks old.
-
Materials: this compound, vehicle (e.g., 0.5% methylcellulose), oral gavage needles, metabolic cages, micro-hematocrit centrifuge and readers, analytical balance.
-
Methodology:
-
House animals individually in metabolic cages for acclimatization for 3-5 days.
-
Record baseline body weight and collect baseline blood samples for hematocrit measurement.
-
Administer Ambrisentan (e.g., 100 mg/kg/day) or vehicle via oral gavage once daily for 14 days.[3] A high-salt diet (4% NaCl) can be provided to all groups to enhance fluid retention.[3]
-
Record body weight daily at the same time each day.
-
At the end of the treatment period, collect final blood samples for hematocrit measurement.
-
Calculate the change in body weight and hematocrit from baseline for each animal.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to compare the Ambrisentan-treated group with the vehicle control group.
-
Protocol 2: Assessment of Vascular Permeability using Evans Blue Dye
-
Objective: To determine if Ambrisentan increases vascular permeability.
-
Animal Model: Rats (e.g., Sprague-Dawley), 250-300g.
-
Materials: Ambrisentan, vehicle, Evans blue dye (EBD) solution (e.g., 2% in saline), anesthesia, saline with heparin, formamide, spectrophotometer.
-
Methodology:
-
Treat animals with Ambrisentan or vehicle for the desired duration.
-
Anesthetize the animal and inject EBD (e.g., 50 mg/kg) intravenously via the tail vein.[9]
-
Allow the dye to circulate for a specified time (e.g., 60 minutes).
-
Perform cardiac perfusion with saline containing heparin to remove intravascular dye.
-
Dissect tissues of interest (e.g., skin, muscle from the hindlimb).
-
Weigh the tissue samples and incubate them in formamide (e.g., 1 mL per 100 mg tissue) at 60°C for 24 hours to extract the dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of extravasated EBD using a standard curve. Express results as µg of EBD per gram of tissue.
-
Protocol 3: Management of Edema with a Vasopressin V2 Receptor Antagonist
-
Objective: To evaluate the efficacy of tolvaptan in mitigating Ambrisentan-induced fluid retention.
-
Animal Model: Rats (e.g., Wistar).
-
Materials: Ambrisentan, tolvaptan, vehicle(s), oral gavage needles.
-
Methodology:
-
Establish the Ambrisentan-induced edema model as described in Protocol 1 (adapted for rats).
-
Divide animals into groups: Vehicle control, Ambrisentan alone, Tolvaptan alone, and Ambrisentan + Tolvaptan.
-
Administer Ambrisentan at the predetermined edema-inducing dose.
-
Administer Tolvaptan (e.g., 1-10 mg/kg, oral) one hour before or concurrently with Ambrisentan.[6]
-
Monitor body weight and hematocrit as the primary endpoints.
-
Compare the changes in these parameters between the Ambrisentan alone group and the co-treatment group to assess the effect of tolvaptan.
-
Visualizations
Caption: Signaling pathway of Ambrisentan-induced peripheral edema.
Caption: Workflow for managing Ambrisentan-induced edema in animal models.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Endothelin ETA Receptor Blockade, by Activating ETB Receptors, Increases Vascular Permeability and Induces Exaggerated Fluid Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pA2 Online [pa2online.org]
- 4. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Anti-edematous effects of tolvaptan in experimental rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frequency of Edema in Patients With Pulmonary Arterial Hypertension Receiving Ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. japsonline.com [japsonline.com]
Stability of Ambrisentan sodium under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Ambrisentan sodium under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound tablets?
A1: this compound tablets should be stored at a controlled room temperature between 20°C and 25°C (68°F and 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F).[1][2] The tablets should be kept in their original, tightly closed containers in a dry, cool, and well-ventilated place, protected from moisture.[1]
Q2: How stable is an extemporaneously compounded Ambrisentan oral suspension?
A2: A compounded oral suspension of Ambrisentan (1 mg/mL) has been shown to be stable for up to 90 days when stored at either room temperature under continuous fluorescent light or under refrigeration with protection from light.[3][4][5] In these conditions, the suspension retained over 90% of its initial potency, and no significant degradation products were observed.[3][4][5]
Q3: What are the known degradation pathways for this compound?
A3: Forced degradation studies have shown that this compound is susceptible to degradation under certain stress conditions. Significant degradation has been observed under acidic and oxidative conditions.[6][7][8][9][10] It is also prone to degradation under basic and neutral hydrolytic conditions.[10][11][12][13]
Q4: Are there any known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[14][15]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed during HPLC analysis of a stability sample.
-
Possible Cause 1: Degradation of Ambrisentan.
-
Troubleshooting Step: Review the storage conditions of your sample. Exposure to acidic or oxidative conditions, or even prolonged exposure to neutral or basic aqueous environments, can cause degradation.[6][7][8][9][10][11][12][13] Compare the retention times of the unknown peaks with those of known degradation products if available.
-
-
Possible Cause 2: Contamination from excipients or solvents.
-
Troubleshooting Step: If working with a compounded formulation, be aware of potential leachables or extractables from the container or degradation of excipients. For example, methyl paraben, a common preservative in suspending agents, and its hydrolytic product, benzoic acid, have been observed in HPLC analyses of Ambrisentan suspensions.[3] Run a blank analysis of your vehicle or solvent to identify any interfering peaks.
-
Issue 2: Loss of potency is observed in a batch of Ambrisentan.
-
Possible Cause 1: Improper Storage.
-
Troubleshooting Step: Verify that the storage temperature and humidity have been maintained within the recommended ranges.[1][2] For solid forms, ensure protection from moisture.[1] For solutions or suspensions, check for any temperature cycling (e.g., freeze-thaw cycles) which could affect stability.[3]
-
-
Possible Cause 2: Inherent instability in the formulation.
Data Summary
Table 1: Stability of Compounded Ambrisentan Suspension (1 mg/mL)
| Storage Condition | Duration | Potency Retained | Observations |
| Room Temperature (with fluorescent light) | 90 days | >90% | No significant breakdown products observed.[3][4] |
| Refrigerated (protected from light) | 90 days | >90% | No significant breakdown products observed.[3][4] |
Table 2: Summary of Forced Degradation Studies on Ambrisentan
| Stress Condition | Observation |
| Acidic Hydrolysis (e.g., 0.5 N HCl, 1 N HCl) | Significant degradation observed.[6][7][11][12] |
| Basic Hydrolysis (e.g., 0.5 N NaOH, 2 N NaOH) | Significant degradation observed.[11] |
| Oxidative (e.g., 10% H₂O₂) | Significant degradation observed.[6][7][8][9][10][12] |
| Neutral Hydrolysis (reflux in water) | Degradation observed.[10][12][13] |
| Thermal Degradation | No significant degradation observed.[11] |
| Photolytic Degradation | No significant degradation observed.[11] |
Experimental Protocols
Protocol 1: Preparation of 1 mg/mL Ambrisentan Oral Suspension
This protocol is based on studies determining the stability of an extemporaneously compounded suspension.[3][4]
-
Materials: Ambrisentan tablets, commercially available suspending agents (e.g., Ora-Plus® and Ora-Sweet®).
-
Procedure:
-
Crush the required number of Ambrisentan tablets to a fine powder in a mortar.
-
Add a small amount of the suspending agent (e.g., Ora-Plus®) to the powder and triturate to form a smooth paste.
-
Gradually add the remaining suspending agent while mixing to achieve the desired final volume and a concentration of 1 mg/mL.
-
Transfer the suspension to an amber plastic prescription bottle.
-
Protocol 2: Forced Degradation Study (General Workflow)
This is a generalized workflow based on several published stability-indicating methods.[6][7][11][12]
-
Acidic Degradation: Dissolve Ambrisentan in an acidic solution (e.g., 0.5 N HCl) and heat (e.g., reflux at 80°C for a specified time).[3][12]
-
Alkaline Degradation: Dissolve Ambrisentan in a basic solution (e.g., 0.5 N NaOH) and heat (e.g., reflux at 80°C for a specified time).[3][12]
-
Oxidative Degradation: Dissolve Ambrisentan in a solution of hydrogen peroxide (e.g., 10% H₂O₂) and keep at room temperature for a specified time.[3]
-
Thermal Degradation: Expose solid Ambrisentan to dry heat (e.g., in an oven) for a specified duration.[12]
-
Photolytic Degradation: Expose a solution of Ambrisentan or the solid drug to UV light.[12]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualizations
Caption: Workflow for Forced Degradation and Stability Analysis.
Caption: Potential Degradation Pathways for Ambrisentan.
References
- 1. gps.mylwebhub.com [gps.mylwebhub.com]
- 2. askgileadmedical.com [askgileadmedical.com]
- 3. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A validated specific stability-indicating RP-HPLC assay method for Ambrisentan and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. rjptonline.org [rjptonline.org]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. file.chemscene.com [file.chemscene.com]
Adjusting Ambrisentan sodium dosage in combination therapy experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Ambrisentan sodium in combination therapy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for Ambrisentan in combination therapy experiments?
For clinical studies, particularly in combination with a phosphodiesterase type 5 (PDE5) inhibitor like tadalafil, the typical starting dose for Ambrisentan is 5 mg once daily.[1] Depending on the study protocol and tolerability, this may be uptitrated to 10 mg once daily.[1][2][3][4][5] For preclinical in vivo models, the dosage will need to be determined based on the specific animal model, its weight, and the route of administration, and should be scaled appropriately from clinically effective doses.
Q2: How should I adjust the dosage of Ambrisentan when combining it with other drugs?
Dosage adjustments for Ambrisentan in combination therapy are primarily guided by patient tolerability and clinical response. In clinical settings, if a patient experiences adverse effects such as fluid retention, hypotension, or headache, uptitration of the Ambrisentan dose may be delayed or avoided.[2] When co-administered with cyclosporine, the dose of Ambrisentan should be limited to 5 mg once daily due to a potential drug-drug interaction that can increase Ambrisentan exposure.[1][6]
Q3: What are the key signaling pathways affected by Ambrisentan?
Ambrisentan is a selective antagonist of the endothelin type A (ETA) receptor.[7][8] The endothelin-1 (ET-1) signaling pathway plays a crucial role in vasoconstriction and cell proliferation. By blocking the ETA receptor, Ambrisentan inhibits these downstream effects. This is in contrast to the endothelin type B (ETB) receptor, which is primarily involved in vasodilation and the clearance of ET-1.[8] The selectivity of Ambrisentan for the ETA receptor is a key aspect of its mechanism of action.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal efficacy of combination therapy | Insufficient dosage, drug-drug interactions, or advanced disease state. | Consider dose escalation of Ambrisentan (up to 10 mg/day) or the combination drug as tolerated.[2][3] Review all co-administered compounds for potential interactions. Ensure the experimental model is appropriate for the stage of the disease being studied. |
| Unexpected side effects (e.g., edema, headache) | Vasodilatory effects of the combination therapy. | Monitor for fluid retention and blood pressure changes.[2] In clinical settings, consider diuretics. For preclinical models, document and correlate physiological changes with dosage levels. A dose reduction may be necessary if side effects are severe.[2] |
| Inconsistent results in in vitro assays | Cell line variability, issues with compound solubility, or assay conditions. | Ensure consistent cell passage number and health. Verify the solubility of Ambrisentan and the combination drug in your assay medium. Optimize incubation times and drug concentrations based on established potency values (see Quantitative Data Summary). |
| Difficulty achieving target plasma concentrations in animal models | Pharmacokinetic variability between species, or issues with the drug formulation or route of administration. | Conduct pharmacokinetic studies to determine the optimal dosing regimen for your chosen animal model. Ensure the formulation is appropriate for the route of administration to maximize bioavailability. |
Quantitative Data Summary
The following tables summarize key quantitative data for Ambrisentan from various studies.
Table 1: Ambrisentan Dosage in Combination Therapy (Clinical Study)
| Combination Agent | Ambrisentan Starting Dose | Ambrisentan Target Dose | Combination Agent Starting Dose | Combination Agent Target Dose | Reference |
| Tadalafil | 5 mg once daily | 10 mg once daily | 20 mg once daily | 40 mg once daily | [2] |
| Sildenafil | 5 mg once daily | 10 mg once daily | 20 mg three times daily | 40 mg three times daily | [3] |
Table 2: Hemodynamic and Functional Changes with Ambrisentan and Tadalafil Combination Therapy (Scleroderma-Associated PAH)
| Parameter | Baseline (Mean ± SD) | 36 Weeks (Mean ± SD) | P-value | Reference |
| Pulmonary Vascular Resistance (Wood units) | 8.4 ± 5.1 | 4.1 ± 3 | <0.01 | [2] |
| 6-Minute Walk Distance (m) | 343 ± 131 | 395 ± 99 | <0.001 | [2] |
| Mean Pulmonary Arterial Pressure (mm Hg) | Not Reported | Not Reported | <0.01 | [2] |
| Cardiac Index (L/min/m²) | Not Reported | Not Reported | <0.01 | [2] |
Experimental Protocols
1. In Vitro Assessment of Ambrisentan Potency in Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
-
Objective: To determine the inhibitory potency of Ambrisentan on endothelin-1 (ET-1) induced signaling in hPASMCs.
-
Methodology:
-
Culture hPASMCs in appropriate smooth muscle cell growth medium.
-
Seed cells into 96-well plates and allow them to adhere and reach confluence.
-
Starve the cells in a serum-free medium for 24 hours prior to the experiment.
-
Pre-incubate the cells with varying concentrations of Ambrisentan for a specified period.
-
Stimulate the cells with a known concentration of ET-1.
-
Measure the downstream signaling response, such as intracellular calcium release or inositol-1-phosphate (IP1) accumulation, using a suitable assay kit.
-
Calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
2. Ex Vivo Evaluation of Vasorelaxant Effects in Rat Pulmonary Arteries
-
Objective: To assess the synergistic or additive vasorelaxant effects of Ambrisentan in combination with a PDE5 inhibitor on ET-1-constricted rat pulmonary arteries.
-
Methodology:
-
Isolate intrapulmonary arteries from rats.
-
Mount arterial rings in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2 at 37°C.
-
Allow the rings to equilibrate under optimal resting tension.
-
Induce contraction with a submaximal concentration of ET-1.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of Ambrisentan alone or in combination with the other drug of interest.
-
Record the changes in isometric tension to determine the vasorelaxant response.
-
Calculate the IC50 values and compare the effects of the individual drugs versus the combination to determine synergy or additivity.
-
Visualizations
Caption: Endothelin signaling pathway and points of intervention for Ambrisentan and Tadalafil.
Caption: General experimental workflow for evaluating Ambrisentan combination therapy.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Ambrisentan and tadalafil synergistically relax endothelin-induced contraction of rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Ambrisentan Sodium in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ambrisentan sodium in cellular models while minimizing and understanding its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for the endothelin type A (ETA) receptor?
This compound is a highly selective antagonist for the ETA receptor. In vitro studies have demonstrated a significantly higher binding affinity for the ETA receptor over the endothelin type B (ETB) receptor.[1][2][3] The reported selectivity ratio for ETA over ETB varies depending on the assay system, ranging from approximately 29:1 to over 4000:1.[1][2][4]
Q2: What are the known or potential off-target effects of Ambrisentan in cellular models?
While highly selective, at high concentrations, Ambrisentan may exhibit some off-target activity. The most documented potential off-target effect is the interaction with the ETB receptor.[4] Although its affinity for ETB is much lower than for ETA, at supra-physiological concentrations used in some in-vitro studies, functional antagonism of the ETB receptor can occur.[4] One study has also suggested a possible interaction with the Epidermal Growth Factor Receptor (EGFR) at high concentrations in cancer cell lines.[5]
Q3: Can Ambrisentan affect cells that do not express the ETA receptor?
Ideally, in cells lacking the ETA receptor, Ambrisentan should not elicit a biological response. However, if unexpected effects are observed, it could be indicative of off-target interactions or non-specific effects. It is crucial to confirm the absence of ETA receptor expression in your cellular model using techniques like qPCR or western blotting.
Q4: What is the recommended concentration range for Ambrisentan in in-vitro studies to maintain selectivity?
To minimize the risk of off-target effects, it is recommended to use the lowest effective concentration of Ambrisentan that achieves the desired level of ETA receptor antagonism. This concentration should be determined through dose-response experiments in your specific cellular model. Concentrations significantly above the reported Ki or IC50 values for the ETA receptor increase the likelihood of engaging off-target receptors. For reference, the Ki of ambrisentan for the ETA receptor is approximately 0.011 nM.[2]
Q5: Are there any known cellular pathways indirectly affected by Ambrisentan treatment?
By blocking the ETA receptor, Ambrisentan prevents the downstream signaling cascades initiated by endothelin-1 (ET-1). This includes the inhibition of phospholipase C activation, which in turn reduces the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium mobilization and protein kinase C (PKC) activation.[6] These pathways are involved in vasoconstriction and cell proliferation.[6] Therefore, pathways regulated by intracellular calcium and PKC may be indirectly affected.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | 1. Off-target effects: The concentration of Ambrisentan may be too high, leading to engagement of ETB or other receptors. 2. Cell line integrity: The cell line may have altered receptor expression profiles over time. 3. Reagent quality: Degradation of this compound or other reagents. | 1. Perform a dose-response curve to determine the optimal, lowest effective concentration. Consider using a dual ETA/ETB antagonist as a control to dissect the contribution of each receptor. 2. Regularly verify the expression of ETA and ETB receptors in your cell line using qPCR or Western blot. 3. Use freshly prepared solutions of Ambrisentan and ensure proper storage of all reagents. |
| Observed effects in a supposed ETA receptor-negative cell line. | 1. Low-level or previously undetected ETA receptor expression. 2. Off-target interaction with another receptor. | 1. Use a more sensitive method to confirm the absence of ETA receptor expression. 2. Screen for potential off-target interactions using a broader panel of receptor binding assays or by testing the effect of antagonists for other suspected receptors. |
| Difficulty replicating in-vivo observations in a cellular model. | 1. Differences in receptor functionality: The role and signaling of endothelin receptors can differ between in-vivo and in-vitro environments, and may be altered in pathological conditions.[7] 2. Absence of physiological context: Cellular models lack the complex interactions present in a whole organism. | 1. Characterize the functional response of both ETA and ETB receptors in your specific cell model. Be aware that in some disease models, ETB receptors may contribute to vasoconstriction.[7] 2. Consider using more complex in-vitro models, such as co-cultures or 3D cell cultures, to better mimic the in-vivo environment. |
| Cell toxicity or reduced viability at higher Ambrisentan concentrations. | 1. Non-specific cytotoxicity. 2. Off-target effects on essential cellular pathways. | 1. Determine the cytotoxic concentration (CC50) of Ambrisentan in your cell line using a cell viability assay. Always work at concentrations well below the CC50. 2. Investigate the potential involvement of other receptors or pathways that might be affected at high concentrations and lead to toxicity. |
Quantitative Data Summary
Table 1: Ambrisentan Receptor Selectivity
| Parameter | Receptor | Value | Cell System/Assay Condition | Reference |
| Ki (dissociation constant) | Human ETA | ~0.011 nM | Human ventricular myocyte-derived receptors | [2] |
| Human ETB | >4000-fold higher than ETA | Human ventricular myocyte-derived receptors | [2] | |
| Selectivity Ratio (ETA:ETB) | >4000:1 | Human ventricular myocyte-derived receptors | [2][3] | |
| 29:1 to 77:1 | Rat tracheal and aortic smooth muscle; canine cells | [4] | ||
| ~54:1 | Intact CHO cells expressing recombinant human receptors | [4] |
Table 2: Potential Off-Target and In-Vitro Cellular Effects of Ambrisentan
| Effect | Cellular Model | Ambrisentan Concentration | Observation | Reference |
| Inhibition of cell migration/invasion | Various cancer cell lines (pancreatic, ovarian, breast, leukemia) | Up to 100 µM | Significant inhibition of migration and invasion. | [5] |
| Effect on cell viability | MDA-MB-231 breast cancer cells | Up to 100 µM | No effect on cell viability. | [5] |
| Human Pulmonary Artery Endothelial Cells (hPAECs) | >20 nM | Significant reduction in cell viability. | [8] | |
| Reversion of high-glucose-induced effects on autophagy | hPAECs | 0.02 nM | Reverted the effect of high glucose on autophagy. | [9] |
| Inhibition of ET-1 induced cell proliferation | Fibrotic human lung fibroblasts, HUVECs | Not specified | Significantly inhibited ET-1 induced proliferation. | [10] |
Experimental Protocols
Protocol 1: Assessing Ambrisentan's On-Target vs. Off-Target Effects on Cell Proliferation
Objective: To differentiate between ETA receptor-mediated and potential off-target effects of Ambrisentan on the proliferation of a chosen cell line.
Materials:
-
Cell line of interest (e.g., pulmonary artery smooth muscle cells)
-
Complete cell culture medium
-
This compound
-
Endothelin-1 (ET-1)
-
BQ-788 (selective ETB receptor antagonist)
-
Cell proliferation assay kit (e.g., MTT, BrdU)
-
Multi-well plates (96-well)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce baseline proliferation, serum-starve the cells for 24 hours in a low-serum medium (e.g., 0.5% FBS).
-
Treatment Groups: Prepare the following treatment groups in triplicate:
-
Vehicle control (medium only)
-
ET-1 only (to stimulate proliferation)
-
Ambrisentan only (at various concentrations)
-
ET-1 + Ambrisentan (at various concentrations)
-
ET-1 + BQ-788 (to assess ETB contribution)
-
ET-1 + Ambrisentan + BQ-788
-
-
Incubation: Add the respective treatments to the cells and incubate for a period determined by the cell line's doubling time (e.g., 24-72 hours).
-
Proliferation Assay: Following incubation, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle control. A specific ETA-mediated effect would be demonstrated by Ambrisentan's ability to inhibit the proliferative effect of ET-1. Any effect of Ambrisentan in the absence of ET-1, or effects that are not blocked by specific ETA agonism, may suggest off-target activity.
Protocol 2: Radioligand Binding Assay for Receptor Selectivity
Objective: To determine the binding affinity (Ki) of Ambrisentan for ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cells expressing either human ETA or ETB receptors (e.g., CHO cells)
-
Radiolabeled endothelin (e.g., [¹²⁵I]-ET-1)
-
This compound
-
Non-labeled ET-1 (for determining non-specific binding)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes, radiolabeled ET-1, and varying concentrations of unlabeled Ambrisentan in the binding buffer.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Ambrisentan. Calculate the IC50 value (the concentration of Ambrisentan that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation. The ratio of the Ki values for ETB and ETA will determine the selectivity.
Mandatory Visualizations
Caption: Endothelin-1 signaling pathway and the mechanism of action of Ambrisentan.
Caption: Experimental workflow for investigating potential off-target effects of Ambrisentan.
Caption: Logic diagram for troubleshooting inconsistent experimental results with Ambrisentan.
References
- 1. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambrisentan, an endothelin receptor type A-selective antagonist, inhibits cancer cell migration, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Vascular Effects of Endothelin Receptor Antagonists Depends on Their Selectivity for ETA Versus ETB Receptors and on the Functionality of Endothelial ETB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambrisentan Retains Its Pro‐Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ambrisentan Retains Its Pro-Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of ambrisentan in a patient affected by combined pulmonary fibrosis and emphysema and by severe pulmonary hypertension: clinical, functional, and biomolecular findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Efficacy Showdown: Ambrisentan Sodium vs. Bosentan in Pulmonary Hypertension Models
A Comparative Guide for Researchers in Drug Development
For scientists and professionals in the field of drug development for pulmonary arterial hypertension (PAH), understanding the nuances of preclinical efficacy between different endothelin receptor antagonists (ERAs) is critical. This guide provides an objective comparison of ambrisentan sodium and bosentan, two key players in PAH treatment, by examining their performance in established preclinical models. The data presented is compiled from independent studies, offering insights into their respective impacts on key disease indicators.
Head-to-Head in the Monocrotaline Rat Model: A Comparative Analysis
The monocrotaline (MCT)-induced rat model is a cornerstone for preclinical PAH research, mimicking key aspects of the human disease, including increased pulmonary arterial pressure and subsequent right ventricular hypertrophy (RVH). While direct comparative studies are limited, analysis of independent studies utilizing this model provides valuable insights into the relative efficacy of ambrisentan and bosentan.
Quantitative Efficacy Data
| Efficacy Parameter | Ambrisentan (0.2 mg/kg/day, oral)[1][2] | Bosentan (300 mg/kg/day, food admix)[3] | Control (MCT only) |
| Right Ventricular Systolic Pressure (RVSP) | ↓ Significant reduction vs. MCT | Not Reported in this study | ↑ Significantly elevated |
| Week 2 | 16.60 ± 0.40 mmHg | - | 27.00 ± 1.47 mmHg |
| Week 4 | 14.67 ± 0.80 mmHg | - | 32.40 ± 0.76 mmHg |
| Mean Pulmonary Arterial Pressure (MPAP) | Not Reported in this study | ↓ Significantly reduced vs. MCT | ↑ Significantly elevated |
| Week 4 | - | ~35 mmHg | ~55 mmHg |
| Right Ventricular Hypertrophy (RVH) | ↓ Significant reduction vs. MCT | ↓ Significantly reduced vs. MCT | ↑ Significantly elevated |
| RV/Body Weight Ratio (mg/g) | Not explicitly stated, but significant recovery noted | ~1.05 | ~1.50 |
| RV/(LV+S) Ratio | ↓ 0.36 ± 0.01 (vs. 0.53 ± 0.02 in MCT) at Week 4 | Not Reported in this study | 0.53 ± 0.02 at Week 4 |
Note: Data for ambrisentan and bosentan are sourced from separate studies. Direct statistical comparison between the two drugs is therefore not possible. The provided data serves as an indirect comparison within the same preclinical model.
Understanding the Mechanism: The Endothelin Signaling Pathway
Both ambrisentan and bosentan exert their therapeutic effects by antagonizing the endothelin (ET) system, a key pathway in the pathophysiology of PAH.[4][5][6][7][8] Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen, acts through two receptor subtypes: ETA and ETB.
References
- 1. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 7. Endothelin antagonism in pulmonary hypertension, heart failure, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin receptor antagonists in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study comparison of Ambrisentan efficacy in different animal species
Ambrisentan, a selective endothelin receptor type A (ETA) antagonist, has demonstrated therapeutic potential in various animal models of pulmonary hypertension (PH). This guide provides a comparative overview of Ambrisentan's efficacy across different species, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
Efficacy Data Summary
The following tables summarize the key quantitative findings from preclinical studies of Ambrisentan in rat, mouse, and dog models of pulmonary hypertension.
Table 1: Efficacy of Ambrisentan in Rat Models of Pulmonary Hypertension
| Parameter | Model | Ambrisentan Dose | Key Findings | Reference |
| Right Ventricular (RV) Pressure | Monocrotaline (MCT)-induced PH | 0.2 mg/kg/day (oral) | Significantly lowered at weeks 2 and 4 post-treatment. | [1][2] |
| RV Hypertrophy (RV/LV+S ratio) | MCT-induced PH | 0.2 mg/kg/day (oral) | Significant recovery observed at week 4. | [1][2] |
| Pulmonary Artery Medial Wall Thickness | MCT-induced PH | 0.2 mg/kg/day (oral) | Attenuated at week 4. | [1][2] |
| Survival | Hyperoxia-induced chronic lung disease (CLD) | 1-20 mg/kg/day | Improved survival from 40% to 90% after 10 days of hyperoxia. | [3][4] |
| RV Hypertrophy | Hyperoxia-induced CLD | 1-20 mg/kg/day | Reduced RV hypertrophy. | [3][4] |
| Pulmonary Fibrin Deposition | Hyperoxia-induced CLD | 1-20 mg/kg/day | Attenuated hyperoxia-induced fibrin deposition by 68%. | [3] |
Table 2: Efficacy of Ambrisentan in a Mouse Model of Pulmonary Hypertension
| Parameter | Model | Ambrisentan Dose | Key Findings | Reference |
| Right Ventricular Systolic Pressure (RVSP) | Egln1Tie2Cre (genetically modified) | 10 mg/kg/day (oral) | Partially attenuated RVSP. | [5][6][7] |
| Cardiac Output | Egln1Tie2Cre | 10 mg/kg/day (oral) | Markedly improved. | [5][6] |
| RV Hypertrophy | Egln1Tie2Cre | 10 mg/kg/day (oral) | No significant reduction. | [7] |
| Pulmonary Vascular Remodeling | Egln1Tie2Cre | 10 mg/kg/day (oral) | Negligible effect on occlusive vascular remodeling. | [5][6][7] |
| Short-term Survival (10 weeks) | Egln1Tie2Cre | 10 mg/kg/day (oral) | Trend towards improved survival (80% vs 50% in vehicle). | [5] |
Table 3: Efficacy of Ambrisentan in a Dog Model of Pulmonary Hypertension
| Parameter | Model | Ambrisentan Dose | Key Findings | Reference |
| Clinical Signs | Sildenafil-refractory PH | Started at 0.08 mg/kg, q24h (oral) | Improved appetite, activity, and respiratory functions. | [8][9][10] |
| Partial Pressure of Arterial Oxygen (PaO2) | Sildenafil-refractory PH | Not specified | Improved. | [8][9][10] |
| Alveolar-arterial Oxygen Gradient | Sildenafil-refractory PH | Not specified | Improved. | [8][9][10] |
| Peak Tricuspid Regurgitation (TR) Velocity | Sildenafil-refractory PH | Started at 0.08 mg/kg, q24h (oral) | Did not necessarily decrease, though one case showed a reduction from 4.8 m/s at 24h. | [8][9] |
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
-
Animal Model: Male Sprague-Dawley rats are injected subcutaneously with a single dose of 60 mg/kg monocrotaline to induce pulmonary hypertension.[2]
-
Drug Administration: Ambrisentan is administered orally, typically starting the day after MCT injection and continuing for the duration of the study (e.g., 4 weeks).[2]
-
Efficacy Assessment:
-
Hemodynamics: Right ventricular pressure is measured via right heart catheterization.[2]
-
Histopathology: Lung tissues are stained (e.g., with Victoria blue) to assess medial wall thickening of pulmonary arterioles.[2]
-
Hypertrophy: The ratio of the right ventricular free wall weight to the left ventricle plus septum weight (RV/LV+S) is calculated to determine the degree of right ventricular hypertrophy.[1]
-
Protein Expression: Western blot analysis is used to measure the protein expression levels of endothelin-1 (ET-1), endothelin receptor A (ETA), and endothelial nitric oxide synthase (eNOS) in lung tissues.[1][2]
-
Hyperoxia-Induced Chronic Lung Disease in Neonatal Rats
-
Animal Model: Neonatal rat pups are exposed to continuous hyperoxia (e.g., 100% oxygen) to induce lung injury and pulmonary hypertension.[3]
-
Drug Administration: Ambrisentan is administered daily, with treatment models including early concurrent treatment during hyperoxia exposure and late treatment during a recovery period in room air.[3][4]
-
Efficacy Assessment:
-
Survival: Mortality is monitored throughout the study period.[3]
-
Histopathology: Lung and heart tissues are examined for histopathological changes, including arterial medial wall thickness and alveolar development.[3]
-
Right Ventricular Function: Assessed through measurements of right ventricular peak pressure and hypertrophy.[3][4]
-
Fibrin Deposition: Lung homogenates are analyzed to quantify fibrin deposition as a marker of lung injury.[3]
-
Genetically Modified (Egln1Tie2Cre) Mouse Model of Severe Pulmonary Hypertension
-
Animal Model: Egln1Tie2Cre mice, which have a Tie2Cre-mediated deletion of the Egln1 gene, develop severe pulmonary arterial hypertension.[6]
-
Drug Administration: Ambrisentan is administered orally on a daily basis, starting at a specified age (e.g., 5 weeks old).[6][7]
-
Efficacy Assessment:
-
Hemodynamics: Right ventricular systolic pressure is measured.[5]
-
Cardiac Function: Cardiac output and right ventricular function are assessed.[5][7]
-
Hypertrophy and Remodeling: Right ventricular hypertrophy and pulmonary vascular remodeling are evaluated.[5][7]
-
Survival: Long-term survival rates are monitored.[5]
-
Sildenafil-Refractory Pulmonary Hypertension in Dogs
-
Animal Model: Client-owned dogs with severe pulmonary hypertension that show deteriorating clinical signs despite ongoing sildenafil treatment.[8][9]
-
Drug Administration: Adjunct treatment with oral ambrisentan is initiated.[9]
-
Efficacy Assessment:
-
Clinical Improvement: Changes in appetite, activity, and respiratory functions are observed and reported by the owner.[8][9][10]
-
Gas Exchange: Partial pressure of arterial oxygen and the alveolar-arterial oxygen gradient are measured.[8][9][10]
-
Echocardiography: Doppler echocardiography is used to measure the peak tricuspid valve regurgitation velocity as an estimate of pulmonary artery pressure.[8][9]
-
Signaling Pathways and Experimental Workflow
Endothelin Signaling Pathway and Ambrisentan's Mechanism of Action
The diagram below illustrates the endothelin signaling pathway and the point of intervention for Ambrisentan. Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two receptor subtypes: ETA and ETB.[11] The binding of ET-1 to ETA receptors on vascular smooth muscle cells leads to vasoconstriction and proliferation.[3] Ambrisentan selectively blocks the ETA receptor, thereby inhibiting these detrimental effects.
Generalized Experimental Workflow for Preclinical Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of Ambrisentan in an animal model of pulmonary hypertension.
References
- 1. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Egln1Tie2Cre Mice Exhibit Similar Therapeutic Responses to Sildenafil, Ambrisentan, and Treprostinil as Pulmonary Arterial Hypertension (PAH) Patients, Supporting Egln1Tie2Cre Mice as a Useful PAH Model | MDPI [mdpi.com]
- 7. Egln1Tie2Cre Mice Exhibit Similar Therapeutic Responses to Sildenafil, Ambrisentan, and Treprostinil as Pulmonary Arterial Hypertension (PAH) Patients, Supporting Egln1Tie2Cre Mice as a Useful PAH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adjunct ambrisentan therapy had clinical benefits in 5 dogs with sildenafil-refractory pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adjunct ambrisentan therapy had clinical benefits in 5 dogs with sildenafil-refractory pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Ambrisentan and Other Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of ambrisentan with other endothelin receptor antagonists (ERAs), focusing on their pharmacological properties. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the receptor binding affinities, selectivity, and functional potency of these compounds.
Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two G protein-coupled receptors: endothelin receptor type A (ETA) and type B (ETB).[1] Antagonism of these receptors is a key therapeutic strategy for conditions such as pulmonary arterial hypertension (PAH).[2] This guide compares ambrisentan, a selective ETA receptor antagonist, with other ERAs like bosentan (dual ETA/ETB antagonist) and macitentan (dual ETA/ETB antagonist).
Quantitative Comparison of In Vitro Efficacy
The in vitro performance of endothelin receptor antagonists is primarily assessed through their binding affinity (Ki or Kb) for the ETA and ETB receptors and their functional inhibition of ET-1-induced cellular responses. The data presented in the following tables are compiled from various in vitro studies, and it is important to note that absolute values can vary depending on the specific experimental conditions, cell types, and assay formats used.
| Drug | Receptor | Cell Type/Tissue | Assay Type | Ki or Kb (nM) | Selectivity (ETA/ETB) | Reference |
| Ambrisentan | ETA | Human PASMCs | Calcium Release | 0.12 | ~4000 | [3] |
| ETB | Human Myocardial Membranes | Radioligand Binding | >4000-fold selective for ETA | >4000 | [4] | |
| ETA | Human Pulmonary Artery | Functional (Contraction) | pKB = 7.38 | - | [5] | |
| ETA | CHO Cells | Radioligand Binding | ~1 | ~195 | [5] | |
| Bosentan | ETA | Human PASMCs | Calcium Release | 1.1 | ~20 | [3] |
| ETB | Human Myocardial Membranes | Radioligand Binding | >240-fold selective for ETA | >240 | [6] | |
| ETA | Human Pulmonary Artery | Functional (Contraction) | pKB = 6.28 | - | [5] | |
| Macitentan | ETA | Human PASMCs | Calcium Release | 0.14 | ~50 | [3] |
| ETB | - | - | - | 50:1 | [4] | |
| ETA | Human Pulmonary Artery | Functional (Contraction) | pKB = 8.02 | - | [5] |
PASMCs: Pulmonary Artery Smooth Muscle Cells; CHO: Chinese Hamster Ovary; pKB is the negative logarithm of the antagonist dissociation constant (Kb).
Experimental Protocols
The following sections outline the general methodologies for key in vitro experiments used to characterize endothelin receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of ambrisentan and other ERAs for the ETA and ETB receptors.
Materials:
-
Cell membranes expressing recombinant human ETA or ETB receptors (e.g., from CHO or HEK293 cells).
-
Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1).
-
Unlabeled endothelin receptor antagonists (ambrisentan, bosentan, macitentan).
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells overexpressing the target receptor are harvested and homogenized to prepare a membrane fraction. Protein concentration is determined.
-
Assay Setup: A fixed concentration of cell membranes and radiolabeled ET-1 are incubated in the assay buffer.
-
Competition: Increasing concentrations of the unlabeled antagonist are added to the mixture.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through glass fiber filters to separate receptor-bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to inhibit the functional response of a cell to agonist stimulation, such as an increase in intracellular calcium.
Objective: To determine the functional potency (Kb) of ambrisentan and other ERAs in blocking ET-1-induced calcium release.
Materials:
-
Live cells expressing ETA or ETB receptors (e.g., human pulmonary artery smooth muscle cells).
-
Endothelin-1.
-
Endothelin receptor antagonists.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A fluorescence plate reader or microscope.
Procedure:
-
Cell Culture: Cells are cultured to an appropriate confluency in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist for a defined period.
-
Agonist Stimulation: A fixed concentration of ET-1 is added to the wells to stimulate the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of the antagonist on the ET-1-induced calcium response is quantified. The concentration of the antagonist that produces a 50% inhibition of the maximal response (IC50) is determined. The functional antagonist dissociation constant (Kb) can be calculated from the IC50 value.[3]
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Endothelin signaling and ERA inhibition.
Caption: In vitro ERA comparison workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Intracellular signaling pathway of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro characterization of Ro 46-2005, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of endothelin receptors in rat renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ambrisentan and Macitentan in Pulmonary Arterial Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent endothelin receptor antagonists (ERAs), ambrisentan and macitentan, used in the treatment of Pulmonary Arterial Hypertension (PAH). We will delve into their mechanisms of action, pharmacokinetics, comparative efficacy from clinical studies, and safety profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: Selective vs. Dual Endothelin Receptor Blockade
The endothelin (ET) system is a critical pathway in the pathophysiology of PAH. Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen, acts on two receptor subtypes: ET-A and ET-B.[1][2]
-
ET-A Receptors: Located on pulmonary artery smooth muscle cells, their activation mediates vasoconstriction and cellular proliferation.[1][2]
-
ET-B Receptors: These receptors have a dual role. On smooth muscle cells, they also mediate vasoconstriction. However, on endothelial cells, they contribute to vasodilation by inducing the release of nitric oxide and prostacyclin and are also involved in the clearance of circulating ET-1.[1][2]
Ambrisentan is a selective ET-A receptor antagonist.[1][3] The rationale for selective blockade is to inhibit the detrimental vasoconstrictive and proliferative effects of ET-A activation while preserving the potentially beneficial functions of the endothelial ET-B receptor, such as vasodilation and ET-1 clearance.[1][4]
Macitentan is a non-selective, or dual, ERA that blocks both ET-A and ET-B receptors.[1] Developed by modifying the structure of bosentan, it was designed to have increased efficacy and safety, featuring enhanced tissue penetration and more sustained receptor binding.[5][6]
Pharmacodynamic and Pharmacokinetic Properties
Macitentan and ambrisentan exhibit distinct physicochemical and pharmacokinetic profiles that influence their clinical activity. Macitentan is more lipophilic and has a significantly longer receptor occupancy half-life compared to ambrisentan.[7] This slow receptor dissociation rate leads to what is described as "insurmountable antagonism," meaning it can block ET-1 signaling even at high agonist concentrations, which is not observed with ambrisentan.[7][8]
| Parameter | Ambrisentan | Macitentan | Reference |
| Receptor Selectivity | Selective for ET-A | Dual (ET-A and ET-B) | [1] |
| ET-A/ET-B Selectivity Ratio | ~200:1 | ~50:1 | [5] |
| Receptor Occupancy Half-Life | ~40 seconds | ~17 minutes | [8][9] |
| Antagonism Type | Surmountable | Insurmountable | [7][8] |
| Bioavailability | ~80% | Not specified | [5] |
| Plasma Half-Life | ~15 hours | ~16 hours (Active Metabolite: ~48h) | [5] |
| Dosing Frequency | Once daily | Once daily | [1] |
| Metabolism | CYP3A, CYP2C19, UGTs | CYP3A4 (forms active metabolite) | [1] |
Comparative Preclinical and In Vitro Data
In vitro studies using human pulmonary arterial smooth muscle cells (PASMCs) have been crucial in differentiating the molecular pharmacology of these two drugs. The key distinction lies in their receptor binding kinetics.
| In Vitro Parameter | Ambrisentan | Macitentan | Reference |
| IC50 (ET-A Receptor) | 0.44 nM | 0.17 nM | [7] |
| Kb (IP1 Accumulation Assay) | 1.1 nM | 0.74 nM | [8] |
| % Insurmountability | 0% | 64% | [7] |
Experimental Protocol: Receptor Occupancy Half-Life Determination
This protocol is a summary of the methodology used in studies to determine the receptor dissociation kinetics of ERAs.
-
Cell Culture: Human pulmonary arterial smooth muscle cells (PASMCs) are cultured under standard conditions.
-
Antagonist Incubation: Cells are incubated with a high concentration of either ambrisentan or macitentan for a set period (e.g., 60 minutes) to ensure receptor saturation.
-
Compound Washout: The antagonist-containing medium is removed, and the cells are washed multiple times with a drug-free buffer to remove any unbound antagonist.
-
ET-1 Stimulation: At various time points after the washout, cells are stimulated with a high concentration of ET-1.
-
Functional Readout: The cellular response to ET-1 stimulation is measured. This is typically done by quantifying a downstream signaling event, such as calcium release or inositol monophosphate (IP1) accumulation.
-
Data Analysis: The magnitude of the ET-1 response at each time point is plotted. A slower recovery of the ET-1 response over time indicates a slower antagonist dissociation rate. The receptor occupancy half-life (ROt1/2) is calculated from this curve.
Comparative Clinical Efficacy
While direct head-to-head randomized controlled trials are lacking, network meta-analyses and studies involving patients switching between therapies provide comparative insights.[10]
A meta-analysis comparing macitentan and ambrisentan, both in combination with a phosphodiesterase type 5 inhibitor (PDE5i), found that while there was no statistically significant difference in the improvement of the 6-minute walk distance (6MWD), the macitentan combination led to a significantly greater reduction in NT-proBNP levels.[10]
| Clinical Endpoint (Combination Therapy with PDE5i) | Ambrisentan + PDE5i | Macitentan + PDE5i | p-value | Reference |
| Mean Improvement in 6MWD | 33.43 m | 43.53 m | p=0.11 | [10] |
| Mean % Decrease in NT-proBNP | -34.37% | -73.21% | p<0.01 | [10] |
| Mean % Decrease in PVR | -47.10% | -44.49% | p=0.81 | [10] |
| Serious Adverse Events (SAEs) | 20% | 24% | p=0.76 | [10] |
| Treatment Discontinuation | 19% | 9% | p=0.11 | [10] |
Furthermore, studies analyzing the effect of switching patients from ambrisentan to macitentan have shown significant improvements in clinical outcomes. A meta-analysis of nine studies found that switching from bosentan or ambrisentan to macitentan resulted in a statistically significant increase in 6MWD and an improvement in WHO Functional Class (WHO-FC).[6][11]
Experimental Protocol: Clinical Meta-Analysis
-
Research Question: Define the clinical question, e.g., comparing the efficacy and safety of ambrisentan vs. macitentan in PAH.
-
Systematic Search: Conduct a comprehensive search of medical databases (e.g., MEDLINE, EMBASE, Cochrane Library) using predefined keywords ("ambrisentan", "macitentan", "pulmonary arterial hypertension", etc.).
-
Study Selection: Apply inclusion and exclusion criteria to the search results. Inclusion criteria often specify study type (e.g., randomized controlled trials, observational studies), patient population (PAH), and interventions (ambrisentan or macitentan).
-
Data Extraction: Systematically extract relevant data from the selected studies, including study design, patient characteristics, and outcomes of interest (e.g., 6MWD, NT-proBNP, adverse events).
-
Statistical Analysis: Pool the extracted data using appropriate statistical methods. For indirect comparisons where head-to-head trials are absent, a network meta-analysis is often employed. For single-treatment effects, a single-arm meta-analysis may be used.
-
Endpoint Evaluation: Calculate summary statistics for primary and secondary endpoints, such as mean differences for continuous outcomes (e.g., 6MWD) and odds ratios or risk ratios for dichotomous outcomes (e.g., clinical worsening).
Safety and Tolerability Profile
The primary adverse effects associated with ERAs include hepatotoxicity, peripheral edema, and anemia.[1] Meta-analyses of safety data from numerous randomized controlled trials provide a basis for comparing the safety profiles of ambrisentan and macitentan.
| Adverse Event (Risk vs. Placebo) | Ambrisentan | Macitentan | Key Findings | Reference |
| Abnormal Liver Function | Significantly decreased risk (RR 0.06) | No significant increase (RR 1.17) | Bosentan shows the highest risk of hepatotoxicity among ERAs. | [12] |
| Peripheral Edema | Significantly increased risk (RR 2.02) | No significant increase (RR 1.08) | The risk of peripheral edema is a notable concern for ambrisentan. | [12][13] |
| Anemia | No significant increase (RR 1.30) | Significantly increased risk (RR 2.63 - 4.12) | Macitentan is associated with a higher risk of anemia compared to placebo and other ERAs. | [12][13] |
RR = Risk Ratio
Conclusion
Ambrisentan and macitentan are both effective ERAs for the treatment of PAH, but they possess distinct pharmacological and clinical profiles.
-
Ambrisentan , as a selective ET-A antagonist, offers a theoretical advantage of preserving beneficial ET-B functions. Clinically, it is effective in improving exercise capacity but is associated with a higher risk of peripheral edema.[1][12] It has a favorable hepatic safety profile.[12]
-
Macitentan , a dual ERA with unique pharmacodynamics, demonstrates sustained receptor binding and insurmountable antagonism.[7][8] This may contribute to its robust clinical efficacy, including a significant reduction in morbidity and mortality as shown in the landmark SERAPHIN trial and a greater reduction in NT-proBNP in meta-analyses.[3][10][14] Its primary safety concern is a higher risk of anemia.[12][13]
The choice between these agents requires careful consideration of their differing mechanisms, the strength of their long-term clinical outcome data, and their distinct safety profiles. The trend in recent meta-analyses and switching studies suggests that macitentan may offer improved efficacy in some measures, although this is yet to be confirmed in a direct head-to-head randomized controlled trial.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. ahajournals.org [ahajournals.org]
- 3. The Transition From Ambrisentan to Macitentan in Patients With Pulmonary Arterial Hypertension: A Real-word Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Programm [herzmedizin.de]
- 11. Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 12. ahajournals.org [ahajournals.org]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. researchgate.net [researchgate.net]
Efficacy of Ambrisentan in Patients with Pulmonary Arterial Hypertension Intolerant to Bosentan: A Comparative Guide
For researchers and drug development professionals navigating the therapeutic landscape of pulmonary arterial hypertension (PAH), the management of patients who are intolerant to first-line therapies such as bosentan is a significant challenge. This guide provides a comprehensive comparison of the efficacy of ambrisentan as an alternative treatment in this specific patient population, supported by experimental data and detailed methodologies.
Executive Summary
Ambrisentan, a selective endothelin type-A receptor antagonist, has emerged as a viable therapeutic option for PAH patients who cannot tolerate bosentan, a dual endothelin receptor antagonist. Intolerance to bosentan can arise from various adverse effects, most notably elevated liver aminotransferases, but also fluid retention, anemia, and headaches. Clinical studies have demonstrated that transitioning to ambrisentan is not only safe but can also maintain or, in some cases, improve efficacy outcomes in this patient population. This guide synthesizes key findings on the efficacy of ambrisentan in bosentan-intolerant individuals, focusing on critical endpoints such as exercise capacity, pulmonary hemodynamics, and functional class.
Comparative Efficacy Data
The efficacy of ambrisentan in patients with a history of bosentan intolerance has been evaluated in several studies. The primary reasons for switching from bosentan to ambrisentan in these studies were liver function abnormalities and other adverse events.
Table 1: Change in 6-Minute Walk Distance (6MWD) in Bosentan-Intolerant Patients Switched to Ambrisentan
| Study/Patient Group | Number of Patients | Reason for Bosentan Discontinuation | Baseline 6MWD (meters) | Follow-up 6MWD (meters) | Change in 6MWD (meters) | Follow-up Duration |
| Patients with LFT Abnormalities | 36 | Liver function test abnormalities | 373 ± 88 | 409 ± 87 | +36 (p<0.001) | 12 weeks |
| Stable PAH Patients (Financial Reason for Switch) [1] | 46 | Financial | 422.3 ± 81.1 | 409.0 ± 92.0 | -13.3 (Not Significant)[1] | 6 months |
LFT: Liver Function Test
Table 2: Changes in Pulmonary Hemodynamics and Functional Class
| Study/Patient Group | Parameter | Baseline | Follow-up | Change | p-value |
| Patients with LFT Abnormalities | WHO Functional Class (% improved/stable) | - | 94% | - | - |
| NT-proBNP (pg/mL) | 1481 (median) | 988 (median) | -493 | <0.05 | |
| Stable PAH Patients (Financial Reason for Switch) [1] | WHO Functional Class (% improved/stable) | - | 93.5% (25.8% improved, 67.7% stable) | - | - |
| NT-proBNP (ng/L) | 1667.4 ± 3233.0 | 1090.0 ± 2230.1 | Not Significant[1] | - |
WHO FC: World Health Organization Functional Class; NT-proBNP: N-terminal pro-B-type natriuretic peptide
A network meta-analysis of five clinical trials including 920 patients directly comparing ambrisentan and bosentan (not specifically in an intolerant population) found no significant difference in the improvement of 6MWD.[2] However, ambrisentan was found to be significantly better than bosentan concerning abnormal liver function.[2] Another study suggested that second-generation endothelin receptor antagonists, like ambrisentan, may lead to greater improvements in hemodynamic parameters compared to the first-generation bosentan.
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of these findings. The following sections outline the protocols for the key studies cited.
Study of Ambrisentan in Patients with Bosentan-Induced Liver Function Test (LFT) Abnormalities
-
Study Design: This was a multicenter, open-label, single-arm study.
-
Patient Population: The study enrolled 36 patients with PAH who had previously discontinued bosentan (n=31), sitaxsentan (n=2), or both (n=3) due to elevated serum aminotransferase levels (>3 times the upper limit of normal [ULN]).
-
Treatment Protocol: Patients initiated ambrisentan at a dose of 2.5 mg once daily for four weeks, which was then increased to 5 mg once daily. Further dose escalation to 10 mg once daily was permitted.
-
Efficacy Assessments: The primary efficacy endpoint was the change from baseline in 6MWD at week 12. Secondary endpoints included changes in WHO functional class and Borg Dyspnea Index.
-
Safety Monitoring: Liver function tests were monitored at baseline and regularly throughout the study.
Prospective Study of Transition from Bosentan to Ambrisentan in Stable PAH Patients[1]
-
Study Design: A single-center, prospective, open-label study.[1]
-
Patient Population: 49 stable PAH patients who had been on a stable dose of bosentan for at least 6 months were enrolled. The primary reason for the switch was financial, as ambrisentan was covered by local medical insurance.[1]
-
Treatment Protocol: Patients were directly switched from bosentan (125 mg twice daily) to ambrisentan (5 mg once daily). The ambrisentan dose could be increased to 10 mg once daily after 4 weeks.[3]
-
Efficacy Assessments: Efficacy was evaluated at baseline and at 6 months, measuring 6MWD, WHO functional class, NT-proBNP levels, and echocardiographic parameters.[1]
-
Safety Monitoring: Liver and renal functions were monitored at baseline and at months 1, 3, and 6.[1]
Mandatory Visualizations
Signaling Pathway of Endothelin Receptor Antagonists
Caption: Mechanism of action of bosentan and ambrisentan.
Experimental Workflow for Switching from Bosentan to Ambrisentan
Caption: Patient management workflow for switching therapy.
Conclusion
The available evidence suggests that ambrisentan is an effective and well-tolerated alternative for PAH patients who are intolerant to bosentan, particularly for those who experience liver function abnormalities. In this subpopulation, ambrisentan has been shown to improve exercise capacity and other clinical markers. While data on the efficacy of ambrisentan in patients intolerant to bosentan for other reasons are more limited, the overall safety profile of ambrisentan makes it a logical choice for a therapeutic switch. Further head-to-head clinical trials specifically designed to evaluate the efficacy of ambrisentan in a broad population of bosentan-intolerant patients are warranted to provide more definitive guidance. A network meta-analysis suggests that while the efficacy of ambrisentan and bosentan on exercise capacity is similar, ambrisentan has a better safety profile regarding liver function.[2] For stable PAH patients, transitioning from bosentan to ambrisentan for non-intolerance reasons appears to be safe and maintains clinical stability.[1][3]
References
- 1. Transition from Bosentan to Ambrisentan in Pulmonary Arterial Hypertension: A Single-Center Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative assessment of efficacy and safety of ambrisentan and bosentan in patients with pulmonary arterial hypertension: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition from Bosentan to Ambrisentan in Pulmonary Arterial Hypertension: A Single-Center Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Ambrisentan Clinical Trials for Pulmonary Arterial Hypertension
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of Ambrisentan for the treatment of pulmonary arterial hypertension (PAH). It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a detailed comparison with other endothelin receptor antagonists (ERAs) and providing in-depth experimental data and methodologies.
Executive Summary
Ambrisentan is a selective endothelin receptor antagonist (ERA) that has demonstrated efficacy in improving exercise capacity and delaying clinical worsening in patients with PAH.[1] Meta-analyses of clinical trials have shown that Ambrisentan has a comparable efficacy profile to other ERAs, such as Bosentan and Macitentan, but with a potentially more favorable safety profile, particularly concerning liver function. This guide will delve into the quantitative data from these trials, the detailed experimental protocols employed, and the underlying signaling pathways.
Comparative Efficacy of Ambrisentan
A network meta-analysis of ten randomized controlled trials encompassing 2,172 patients compared the efficacy and acceptability of four ERAs: Ambrisentan, Sitaxsentan, Bosentan, and Macitentan.[2] The primary efficacy outcomes assessed were the 6-minute walk distance (6MWD) and clinical worsening. The analysis concluded that while all four ERAs significantly improved 6MWD compared to placebo, Ambrisentan was considered a highly appropriate therapeutic option.[2] Another meta-analysis suggested that Ambrisentan was similar to bosentan in efficacy.[3]
Table 1: Comparative Efficacy of Endothelin Receptor Antagonists (Placebo-Corrected Mean Change from Baseline)
| Outcome Measure | Ambrisentan | Bosentan | Macitentan | Sitaxsentan |
| 6-Minute Walk Distance (6MWD) Change (meters) | +31 to +59[4] | Varies by study | Varies by study | Varies by study |
| Borg Dyspnea Index (BDI) Change | -0.6 to -1.1[4] | Varies by study | Not Reported | Not Reported |
| Time to Clinical Worsening | Significant improvement in ARIES-2[5] | Significant improvement[2] | Varies by study | Not Reported |
Note: Data for Bosentan, Macitentan, and Sitaxsentan are not directly provided in a comparable format in the initial search results and would require a more extensive systematic review to populate comprehensively.
Comparative Safety Profile
The safety of Ambrisentan has been a key area of investigation in clinical trials. A network meta-analysis specifically focusing on the safety of ERAs found that peripheral edema was a notable adverse event associated with Ambrisentan.[3] However, it also highlighted that Ambrisentan has a lower incidence of liver enzyme elevation compared to other ERAs like Bosentan.[3]
Table 2: Key Safety Endpoints from Meta-Analysis of Ambrisentan Clinical Trials
| Adverse Event | Ambrisentan | Bosentan |
| Abnormal Liver Function (Hazard Ratio) | Significantly better than Bosentan (HR: 23.18)[3] | Higher risk |
| Peripheral Edema | More common than placebo[1] | Less common than Ambrisentan |
| Discontinuation due to Adverse Events (Hazard Ratio) | No significant difference (HR: 0.84)[3] | No significant difference |
Detailed Experimental Protocols
The cornerstone of Ambrisentan's approval and understanding of its efficacy comes from the Ambrisentan in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Studies 1 and 2 (ARIES-1 and ARIES-2).[4]
Key Experiments and Methodologies
-
6-Minute Walk Test (6MWT): This was the primary endpoint in the ARIES trials, measuring the change in 6MWD from baseline to week 12.[4] The test was conducted on a flat, hard surface along a course of at least 30 meters. Patients were instructed to walk as far as possible in 6 minutes, with standardized encouragement provided by the study personnel. The total distance walked was recorded.
-
Borg Dyspnea Index (BDI): This was a secondary endpoint used to assess the patient's perception of shortness of breath.[4] The modified Borg Scale, a categorical scale ranging from 0 (no breathlessness) to 10 (maximal breathlessness), was used. Patients were asked to rate their level of dyspnea immediately following the 6MWT.
-
Clinical Worsening: This composite endpoint was a key secondary outcome and was defined as the first occurrence of death, lung transplantation, hospitalization for PAH, atrial septostomy, or the initiation of prostacyclin therapy.[5] The time to clinical worsening was analyzed to assess disease progression.
Signaling Pathways and Experimental Workflows
Ambrisentan's Mechanism of Action: Endothelin Receptor Antagonism
Ambrisentan is a selective antagonist of the endothelin type A (ETA) receptor.[6] In PAH, there is an overproduction of endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen. ET-1 exerts its effects by binding to ETA and ETB receptors on vascular smooth muscle and endothelial cells. By selectively blocking the ETA receptor, Ambrisentan inhibits the downstream signaling pathways that lead to vasoconstriction and cellular proliferation in the pulmonary arteries.[6]
Caption: Ambrisentan selectively blocks the ETA receptor, inhibiting vasoconstriction.
ARIES Clinical Trial Workflow
The ARIES trials followed a standardized, multi-center, randomized, double-blind, placebo-controlled design.
Caption: Workflow of the ARIES-1 and ARIES-2 clinical trials.
Inclusion and Exclusion Criteria for ARIES Trials
The selection of patients for the ARIES trials was based on a stringent set of inclusion and exclusion criteria to ensure a well-defined study population.[7]
Caption: Logical flow of key inclusion and exclusion criteria for the ARIES trials.
Conclusion
The meta-analysis of Ambrisentan clinical trials demonstrates its efficacy and safety in the treatment of PAH. Compared to other ERAs, Ambrisentan offers a comparable improvement in exercise capacity with a potentially more favorable liver safety profile. The robust design of pivotal trials like ARIES-1 and ARIES-2 provides strong evidence for its clinical utility. This guide has summarized the key quantitative data, detailed the experimental methodologies, and visualized the underlying mechanisms and trial structures to aid researchers in their ongoing efforts to advance the treatment of pulmonary arterial hypertension.
References
- 1. ARIES Trials Results | Letairis® (ambrisentan) [letairis.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
- 6. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Ambrisentan and Sitaxsentan
This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two selective endothelin receptor antagonists, Ambrisentan and Sitaxsentan. Both drugs are utilized in the management of pulmonary arterial hypertension (PAH), and their therapeutic effects are rooted in their ability to block the endothelin-1 signaling pathway. This document summarizes key pharmacokinetic data from experimental studies, outlines typical research methodologies, and visualizes the underlying biological and experimental processes for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Endothelin Pathway
Pulmonary arterial hypertension is characterized by elevated levels of endothelin-1 (ET-1), a potent endogenous vasoconstrictor and smooth-muscle mitogen.[1][2] ET-1 exerts its effects by binding to two receptor subtypes: endothelin type A (ETA) and endothelin type B (ETB).[3][4] The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cellular proliferation.[2][5][6] ETB receptors, found primarily on vascular endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in clearing ET-1 from circulation.[1][7]
Both Ambrisentan and Sitaxsentan are selective ETA receptor antagonists.[1][7] By competitively binding to and blocking the ETA receptor, they inhibit ET-1-mediated vasoconstriction and proliferation, leading to a reduction in pulmonary vascular resistance and blood pressure.[3][8] Their selectivity for the ETA receptor is a key characteristic, as it leaves the vasodilatory and clearance functions of the ETB receptor largely intact.[1][7]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Ambrisentan and Sitaxsentan based on data from clinical studies. It is important to note that Sitaxsentan was withdrawn from the market in 2010 due to concerns about severe liver injury.
| Parameter | Ambrisentan | Sitaxsentan |
| Receptor Selectivity | Selective for ETA[1][3][4] | Highly selective for ETA (~6500-fold > ETB)[9] |
| Bioavailability | Not explicitly stated, but orally active | ~90%[10] |
| Time to Cmax (Tmax) | 2 - 3.2 hours[11][12] | 1 - 4 hours[10] |
| Elimination Half-life (t1/2) | ~15 hours in adults[13] | ~10 hours[10] |
| Oral Clearance (CL/F) | 11 - 17 mL/min[13] | 82.3 - 94.9 mL/min[14] |
| Volume of Distribution (Vz/F) | ~13.7 L/70kg[15] | 64.8 - 69.6 L[14] |
| Metabolism | Primarily by UGTs (1A9S, 2B7S, 1A3S); lesser extent by CYP3A, CYP2C19[16] | Primarily hepatic |
| Dosing Frequency | Once daily[11] | Once daily[5] |
Experimental Protocols: Pharmacokinetic Analysis
The characterization of the pharmacokinetic profiles of Ambrisentan and Sitaxsentan involves standardized clinical study designs. A typical protocol for a single-dose pharmacokinetic study is outlined below.
1. Study Design: An open-label, single-dose, non-controlled study is often employed.[11][14]
2. Subject Enrollment: Participants can be either healthy volunteers or patients diagnosed with PAH.[11][12] Subjects undergo screening to ensure they meet inclusion criteria and none of the exclusion criteria, which typically include significant renal or hepatic impairment (unless that is a variable being studied).
3. Drug Administration: A single, oral dose of the investigational drug (e.g., 100 mg of Sitaxsentan or 5 mg of Ambrisentan) is administered to subjects, often after an overnight fast.[11][14]
4. Sample Collection: Serial blood samples are collected to measure plasma drug concentrations. A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at specified time points, such as 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours.[12]
5. Bioanalytical Method: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated, sensitive, and specific bioanalytical method, commonly high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using noncompartmental methods.[14] Key parameters calculated include:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed data.
-
Tmax (Time to Cmax): Determined directly from the observed data.
-
AUC (Area Under the Curve): Calculated using the linear trapezoidal rule from time zero to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).
-
t1/2 (Elimination Half-life): Calculated from the terminal elimination rate constant.
-
CL/F (Apparent Oral Clearance): Calculated as Dose/AUC0-∞.
-
Vz/F (Apparent Volume of Distribution): Calculated based on the terminal phase.
References
- 1. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 2. Sitaxsentan in the management of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. scispace.com [scispace.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A RANDOMIZED, CONTROLLED PHARMACOKINETIC (PK) AND PHARMACODYNAMICS (PD) TRIAL OF AMBRISENTAN AFTER FONTAN SURGERY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical pharmacokinetics and drug-drug interactions of endothelin receptor antagonists in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ambrisentan Sodium in a Laboratory Setting
Essential guidance for the safe handling and disposal of Ambrisentan sodium, ensuring the protection of personnel and the environment.
This compound, a potent endothelin receptor antagonist, requires meticulous disposal procedures due to its classification as a reproductive toxin and suspected carcinogen.[1] Adherence to proper disposal protocols is critical to mitigate risks to researchers and prevent environmental contamination. This guide provides a comprehensive operational plan for the disposal of this compound in a laboratory environment, aligning with general principles of pharmaceutical waste management.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound.
| Hazard Classification | Precautionary Statements |
| Reproductive Toxicity, Category 1A | May damage fertility or the unborn child.[1] |
| Carcinogenicity, Category 2 | Suspected of causing cancer.[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] |
| Handling | Avoid dust formation.[2] Handle in a well-ventilated place or within a laboratory fume hood.[1][3] Avoid contact with skin and eyes.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Store locked up.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound and its contaminated materials in a research setting. This procedure is based on general guidelines for hazardous pharmaceutical waste and should be adapted to comply with specific institutional and local regulations.
1. Waste Segregation and Collection:
-
Identify Waste Streams: Segregate waste into three categories:
-
Unused or Expired this compound: Pure chemical, unused formulations.
-
Contaminated Labware: Items such as gloves, pipette tips, vials, and bench paper that have come into direct contact with this compound.
-
Empty Containers: Original containers of this compound.
-
-
Use Designated Waste Containers:
-
Collect unused/expired this compound and grossly contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container. It is common practice to use black containers for RCRA hazardous pharmaceutical waste.
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols.
-
Empty containers should also be disposed of as hazardous waste, as they may retain product residue.[4]
-
2. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area.[5]
-
Ensure adequate ventilation.[5]
-
Wear appropriate PPE, including chemical-impermeable gloves.[1]
-
Prevent further leakage or spillage if it is safe to do so.[5]
-
For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid generating dust.[2][5]
-
For liquid spills, absorb with an inert material and place in a designated hazardous waste container.[6]
-
Clean the spill area thoroughly.
3. Final Disposal:
-
Do Not Dispose Down the Drain: Do not flush this compound or its solutions down the toilet or into the sanitary sewer system.[5] This practice can lead to environmental contamination as wastewater treatment plants are often not equipped to remove such chemicals.[7][8]
-
Engage a Licensed Waste Disposal Vendor: The collected hazardous waste must be disposed of through a licensed and approved waste disposal facility.[2] These facilities are equipped to handle and treat hazardous pharmaceutical waste, typically through incineration.[9]
-
Follow Regulatory Requirements: Disposal must be in accordance with all applicable federal, state, and local regulations.[1] This includes adherence to guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. gps.mylwebhub.com [gps.mylwebhub.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. epa.gov [epa.gov]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. sdmedwaste.com [sdmedwaste.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Ambrisentan Sodium
For laboratory professionals engaged in drug development and research, ensuring safety during the handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ambrisentan sodium, a substance classified with significant health warnings. Adherence to these procedural steps is critical to mitigate risks and maintain a safe research environment.
This compound is identified as a potential carcinogen and reproductive toxin, necessitating stringent safety protocols.[1][2] It may cause damage to fertility or an unborn child and is suspected of causing cancer.[1][2] Furthermore, prolonged or repeated exposure can lead to organ damage.[2]
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the required PPE for various laboratory situations involving this compound.
| Situation | Required Personal Protective Equipment & Safety Measures | Rationale |
| General Laboratory Use | Safety goggles with side-shields, protective gloves (nitrile, neoprene, PVC, or vinyl), and a lab coat are mandatory.[1][3] | To prevent eye and skin contact with the chemical. |
| Weighing and Preparing Solutions | In addition to general PPE, use a suitable NIOSH/MSHA or European Standard EN 149 approved respirator and work in a well-ventilated area, preferably a fume hood or with local exhaust ventilation.[1][4][5][6] | To avoid inhalation of dust or aerosols that may form. |
| Compromised Dosage Forms (e.g., crushing tablets) | Double chemotherapy gloves, a chemo-resistant gown, a face shield, and an N95 respirator are required.[7] Work should be conducted in a biological safety cabinet. | To provide maximum protection against aerosolized particles and direct contact. |
| Risk of Splashing | A face shield should be worn in addition to safety goggles. | To provide full-face protection from splashes. |
| Large Spills | In addition to the above, impervious clothing is necessary.[1][8] | To protect the body from extensive skin contact. |
| Emergency Situations | An accessible safety shower and eye wash station are critical. | For immediate decontamination in case of accidental exposure. |
Note: No specific occupational exposure limits have been established for this compound. Therefore, exposure should be minimized to the lowest achievable level.[1][4][5]
Operational Plan for Safe Handling
A systematic workflow ensures safety at every stage of handling this compound, from receipt to final disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4][6]
-
Recommended storage is between 20°C and 25°C (68°F and 77°F), or as refrigerated if specified.[3][4]
-
The storage area should be secure (store locked up) and separate from incompatible materials such as strong oxidizing agents.[2][3][4]
2. Preparation and Use:
-
All handling of this compound powder should be conducted in a designated area, such as a fume hood or a ventilated balance enclosure, to minimize inhalation risk.[1][5][6]
-
Use non-sparking tools and take precautions against static discharge.[1][6]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[8]
-
After handling, wash hands and any exposed skin thoroughly.[5][8]
3. Spill Management:
-
Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the material into a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety office and emergency services.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including gloves, absorbent paper, and empty containers, must be collected in a clearly labeled, sealed, and hazardous waste container.[8]
-
Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[3][4] It must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[3][4] Contact your institution's waste management service for specific procedures. While the FDA provides general guidance for disposing of non-flush list medicines by mixing them with undesirable substances, this is not suitable for a hazardous compound like this compound in a research setting.[9]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. gps.mylwebhub.com [gps.mylwebhub.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. pogo.ca [pogo.ca]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
